molecular formula C9H6INO B6597157 3-iodoquinolin-5-ol CAS No. 1261678-93-6

3-iodoquinolin-5-ol

Cat. No.: B6597157
CAS No.: 1261678-93-6
M. Wt: 271.05 g/mol
InChI Key: CZKWLFNWHVMEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodoquinolin-5-ol is a halogenated quinoline derivative of interest in medicinal chemistry and pharmaceutical research. Quinoline scaffolds, particularly iodinated analogs, are valuable intermediates in the synthesis of more complex molecules for targeted drug discovery . While specific biological data for 3-iodoquinolin-5-ol is limited, related hydroxyquinolines and iodinated quinolines are investigated for their ability to interact with biological targets. For instance, some analogs are studied for their role as kinase inhibitors or in targeting specific promoter structures, such as G-quadruplexes in oncogenes like KRAS . Other hydroxyquinoline compounds have established research applications as antibacterial and antifungal agents . The iodine atom on the quinoline ring makes this compound a versatile precursor for further chemical modifications via cross-coupling reactions, facilitating the exploration of structure-activity relationships in new compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-iodoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKWLFNWHVMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)I)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856898
Record name 3-Iodoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261678-93-6
Record name 3-Iodoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 3-Iodoquinolin-5-ol in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-iodoquinolin-5-ol (5-hydroxy-3-iodoquinoline) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a fragment for kinase inhibitor design.[1][2] Its physicochemical behavior is dominated by the competing influences of the lipophilic iodine substituent, the electron-deficient quinoline core, and the hydrogen-bond-donating hydroxyl group.[1]

This guide provides a definitive analysis of its solubility in polar aprotic solvents—the primary class of solvents used for its synthesis, purification, and biological screening. Unlike simple solubility tables, this document details the mechanistic basis of dissolution, stability concerns in solution, and validated protocols for determining exact solubility limits in your specific laboratory context.

Physicochemical Basis of Solubility

To master the handling of 3-iodoquinolin-5-ol, one must understand the molecular forces at play.[1][2] The molecule is an amphiphile with distinct regions of polarity and lipophilicity.

Molecular Architecture[2]
  • H-Bond Donor (HBD): The C5-hydroxyl (-OH) group is a strong donor.[1][2]

  • H-Bond Acceptor (HBA): The quinoline nitrogen and the hydroxyl oxygen act as acceptors.[1][2]

  • Lipophilicity: The iodine atom at C3 and the aromatic rings contribute to a moderate LogP (estimated ~2.5–2.8), limiting water solubility.[1]

  • Lattice Energy: The combination of

    
     stacking (quinoline rings) and intermolecular H-bonding (OH
    
    
    
    N) creates a stable crystal lattice that requires high-energy solvents to disrupt.[1][2]
Why Polar Aprotic Solvents?

Polar aprotic solvents (DMSO, DMF, NMP) are the "gold standard" for this compound because they possess:

  • High Dipole Moments: Capable of stabilizing the polarizable iodine-quinoline core.[1][2]

  • Strong H-Bond Acceptance: The sulfoxide (DMSO) or amide (DMF/NMP) oxygens act as potent acceptors for the C5-OH proton, effectively breaking the intermolecular lattice bonds.[1][2]

  • Lack of H-Bond Donation: They do not compete with the quinoline nitrogen, preventing the "caging" effects seen in protic solvents like water or ethanol.[1]

Solubility Profile & Solvent Selection

The following data summarizes the expected solubility behavior based on structural analogues (e.g., 5-hydroxyquinoline, 5,7-diiodo-8-hydroxyquinoline) and functional group analysis.

Table 1: Solubility Classification in Polar Aprotic Solvents[3]
SolventDielectric Constant (

)
Solubilizing PowerPrimary ApplicationStability Risk
DMSO (Dimethyl sulfoxide)47.2High (>50 mg/mL)Stock solutions (10-100 mM), Biological assaysOxidation of phenol over time; hygroscopic.[1][2]
DMF (Dimethylformamide)38.3High (>50 mg/mL)SNAr reactions, Cross-coupling synthesisHydrolysis to dimethylamine at high T; hepatotoxicity.[1]
NMP (N-Methyl-2-pyrrolidone)32.2Very High (>100 mg/mL)Process chemistry, Scale-upDifficult to remove (high BP); reprotoxic.[1][2]
DMAc (Dimethylacetamide)37.8High (>50 mg/mL)Alternative to DMFSimilar to DMF but slightly more stable.[1][2]
Acetonitrile (MeCN)37.5Moderate (1–10 mg/mL)HPLC mobile phase, CrystallizationLow boiling point limits high-temp reactions.[1][2]
Acetone 20.7Moderate (1–10 mg/mL)Isolation/PrecipitationVolatile; not suitable for high-temp chemistry.[1][2]

Critical Insight: While DMSO and DMF are excellent solvents, Acetonitrile often shows significantly lower solubility for hydroxy-quinolines due to its weaker capacity to accept hydrogen bonds from the phenolic -OH compared to the oxygen-centered acceptors in DMSO/DMF.[1]

Experimental Protocols

Since solubility can vary based on the solid-state form (polymorph) and purity of your specific batch, rely on these self-validating protocols rather than literature values alone.

Workflow Visualization

The following diagram outlines the decision process for selecting the correct solubility determination method.

SolubilityWorkflow Start Start: 3-iodoquinolin-5-ol Batch Purpose Define Purpose Start->Purpose Screening High-Throughput Screening (Bioassays/Early Dev) Purpose->Screening Speed needed Formulation Precise Formulation (Process Dev/Pre-clinical) Purpose->Formulation Accuracy needed MethodA Method A: Kinetic Solubility (DMSO Stock -> Buffer/Solvent) Screening->MethodA MethodB Method B: Thermodynamic Solubility (Shake-Flask Method) Formulation->MethodB Analysis Analysis (HPLC-UV or LC-MS) MethodA->Analysis MethodB->Analysis Result Solubility Value (mg/mL) Analysis->Result

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols.

Method A: Kinetic Solubility (High Throughput)

Use Case: Rapidly estimating solubility for biological screening where the compound is already in a DMSO stock.[1] Principle: Measures the precipitation point when a concentrated stock is spiked into the target solvent.

  • Preparation: Prepare a 10 mM stock solution of 3-iodoquinolin-5-ol in anhydrous DMSO.

  • Spiking: Aliquot the target solvent (e.g., PBS, Acetonitrile) into a 96-well plate.

  • Titration: Add the DMSO stock in stepwise increments (e.g., 1%, 2%, 5% v/v) to the target solvent.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region) or by nephelometry.[1][2]

  • Result: The concentration at which absorbance spikes indicates the solubility limit under kinetic conditions.

Method B: Thermodynamic Solubility (The Gold Standard)

Use Case: Determining the true saturation limit for synthesis or formulation.[1] Principle: Equilibrium between solid and liquid phases.[2]

  • Saturation: Add excess solid 3-iodoquinolin-5-ol (approx. 20 mg) to a glass vial containing 1 mL of the target solvent (e.g., DMF).

  • Equilibration:

    • Seal tightly to prevent solvent evaporation or moisture intake.[1][2]

    • Agitate (shaker or stir bar) at the target temperature (usually 25°C) for 24 to 48 hours .

  • Separation:

    • Centrifuge the sample (10,000 rpm for 10 min) or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

    • Note: Pre-saturate the filter with solution to prevent drug loss by adsorption.[2]

  • Quantification:

    • Dilute the supernatant with mobile phase.[2]

    • Inject onto HPLC (C18 column, Water/Acetonitrile gradient).[1]

    • Calculate concentration against a standard curve prepared in DMSO.

Stability & Troubleshooting

Working with 3-iodoquinolin-5-ol in polar aprotic solvents requires awareness of specific degradation pathways.

Oxidation (The "Browning" Effect)[1]
  • Observation: Solutions in DMSO or DMF may turn from pale yellow to dark brown over days.[2]

  • Cause: The electron-rich phenol ring is susceptible to oxidation, forming quinone-methide-like species.[1][2] This is accelerated by light and basic impurities in the solvent.[2]

  • Mitigation:

    • Store stock solutions at -20°C.

    • Use degassed solvents.[1][2]

    • Protect from light (amber vials).[1][2]

Hygroscopicity[1][4]
  • Observation: Precipitation occurs in "dry" DMSO stocks left open.[1][2]

  • Cause: DMSO and DMF are extremely hygroscopic.[1][2] Absorbed water acts as an antisolvent, crashing out the lipophilic iodine-containing molecule.[1]

  • Mitigation: Use septum-sealed vials and store over molecular sieves if using for moisture-sensitive reactions.[1][2]

Reaction Compatibility
  • Nucleophilic Attack: In strong polar aprotic solvents at high temperatures (>100°C), the iodine atom can undergo unwanted

    
     displacement if strong nucleophiles (or even solvent breakdown products like dimethylamine from DMF) are present.[1]
    
  • Recommendation: For high-temperature couplings, use DMAc or NMP which are generally more thermally stable than DMF.[1][2]

References

  • Solvent Properties & Selection

    • Reichardt, C.[1] "Solvents and Solvent Effects in Organic Chemistry."[1][2] Wiley-VCH.[1][2] (General reference for solvent polarity and interactions).

    • Master Organic Chemistry.[1][2] "Polar Protic vs Polar Aprotic Solvents." Link

  • Quinoline Solubility & Synthesis

    • BenchChem.[1][2][3][4][5] "Experimental Protocol: Solubility Enhancement via Co-Solvent System." (Specific protocols for quinoline derivatives). Link[1]

    • ChemicalBook.[1][2][6] "5-Hydroxyquinoline Properties and Solubility."[1][2][6] (Analogous compound data). Link

  • Stability in Aprotic Solvents

    • Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[1][2] Fordham Research Commons.[1][2] (Mechanistic insight into halo-quinoline stability). Link[1]

  • Analytical Methods

    • USP-NF.[1][2] "Development of a General Solvents Method for DMSO Soluble Compounds." (Standardized testing protocols). Link[1]

Sources

The Biological Activity and Pharmacological Potential of 5-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic therapeutic agents.[1][2] Among its many isomers, derivatives of 5-hydroxyquinoline are attracting significant attention for their remarkable breadth of biological activities. This is largely attributed to the strategic positioning of the hydroxyl group, which, in concert with the heterocyclic nitrogen, creates a potent metal-chelating motif. This fundamental property underpins a cascade of downstream pharmacological effects, including potent anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[3][4][5][6] This technical guide provides an in-depth analysis of the synthesis, multifaceted mechanisms of action, and therapeutic potential of 5-hydroxyquinoline derivatives. It consolidates current research, details key experimental protocols for their evaluation, and offers insights into the critical structure-activity relationships that govern their efficacy, serving as a vital resource for professionals engaged in drug discovery and development.

The 5-Hydroxyquinoline Scaffold: Foundational Chemistry and Synthesis

Introduction to the Quinoline Core and the 5-Hydroxy Group

The quinoline ring system is fundamental to a wide array of therapeutic agents, from the historic antimalarial quinine to modern fluoroquinolone antibiotics and anticancer drugs.[2][5] The introduction of a hydroxyl group at the C-5 position fundamentally alters the molecule's electronic properties and steric profile. This specific substitution creates a powerful bidentate chelating site with the ring's nitrogen atom at position 1, enabling the molecule to form stable complexes with various divalent and trivalent metal ions. This chelation is not merely a chemical curiosity; it is a central driver of the biological activity of many derivatives, influencing processes from reactive oxygen species (ROS) generation to the inhibition of metalloenzymes.[7][8]

Key Synthetic Strategies

The construction of the 5-hydroxyquinoline core can be achieved through several classic and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

  • The Skraup Reaction: This is a conventional and cost-effective method for synthesizing the quinoline ring.[9] The reaction involves the treatment of an aminophenol (specifically, 3-aminophenol to yield 5-hydroxyquinoline) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[9][10] The sulfuric acid serves both as a catalyst and a dehydrating agent. The stability of certain substituents, such as bromo groups, during the harsh conditions of the Skraup reaction makes them useful as blocking groups to direct the cyclization to the desired regioisomer.[10]

  • Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as acetaldehyde, in the presence of a base like sodium hydroxide.[10] It offers a more convergent approach compared to the Skraup reaction, often with milder conditions.

  • Modern Synthetic Approaches: Contemporary organic synthesis has introduced more refined methods. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, allow for the direct arylation of pre-formed quinoline skeletons, enabling the synthesis of complex derivatives that are inaccessible through classical methods.[11] Furthermore, methods for the direct hydroxylation of the quinoline ring at the C-5 position have been developed, providing alternative routes to these valuable scaffolds.[10]

General Synthesis and Purification Workflow

The development of a novel 5-hydroxyquinoline derivative follows a logical progression from synthesis to purification and characterization. The causality behind this workflow is to ensure the final compound is of sufficient purity and known structure for reliable biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Select Starting Materials (e.g., 3-aminophenol, glycerol) reaction Perform Cyclization Reaction (e.g., Skraup Synthesis) start->reaction H₂SO₄, Oxidizing Agent workup Aqueous Workup (Neutralization & Extraction) reaction->workup Quench Reaction crude Obtain Crude Product workup->crude recrystallization Recrystallization or Column Chromatography crude->recrystallization Remove Impurities characterization Structural Characterization (NMR, MS, IR) recrystallization->characterization pure Pure 5-Hydroxyquinoline Derivative (>95%) characterization->pure Verify Structure & Purity

Caption: General workflow for synthesis and purification of a 5-hydroxyquinoline derivative.

Core Biological Activities and Mechanisms of Action

The pharmacological potential of 5-hydroxyquinoline derivatives is remarkably diverse, stemming from several interconnected mechanisms of action.

Anticancer Potential

Derivatives of this scaffold have emerged as potent anticancer agents, acting through multiple pathways to induce cancer cell death and inhibit tumor progression.[2][12]

  • Induction of Oxidative Stress and Apoptosis: Many 5-hydroxyquinoline derivatives, particularly nitro-substituted compounds like Nitroxoline, can induce cytotoxicity by increasing intracellular reactive oxygen species (ROS).[13][14] This effect is often potentiated by the presence of metal ions like copper.[13][14] The resulting oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA and proteins and triggering programmed cell death (apoptosis).[15] Some derivatives can also induce apoptosis and cell cycle arrest independent of p53 status, which is a significant advantage for treating tumors with p53 mutations.[15]

G HQ_Cu 5-HQ Derivative + Cu²⁺ Complex ROS ↑ Reactive Oxygen Species (ROS) HQ_Cu->ROS Mito Mitochondrial Stress ROS->Mito Oxidative Damage Caspase Caspase Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified pathway of ROS-induced apoptosis by 5-hydroxyquinoline derivatives.

  • Inhibition of Key Oncogenic Enzymes: These derivatives have been shown to inhibit a range of enzymes crucial for cancer cell survival and proliferation.

    • c-Met Kinase: Certain substituted quinolines are potent inhibitors of the c-Met kinase, an enzyme often overexpressed in human cancers that plays a role in tumor growth and metastasis.[6]

    • EZH2: 5-Methoxyquinoline derivatives have been identified as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in epigenetic gene silencing and cancer progression.[16]

    • DNA Methyltransferases (DNMTs): Some quinoline-based compounds can inhibit DNMTs, enzymes that are critical for DNA methylation and epigenetic regulation, and have shown the ability to provoke a DNA damage response in cancer cells.[17][18]

  • Anti-Metastatic Effects: Beyond direct cytotoxicity, some derivatives can suppress tumor invasiveness. One novel 8-hydroxyquinoline derivative was shown to inhibit esophageal carcinoma cell proliferation and invasion by downregulating the expression of chemokine (C-C motif) ligand 5 (CCL5).[19]

Table 1: Representative Anticancer Activity of 5-Hydroxyquinoline Derivatives

Compound Cancer Cell Line Activity Metric Result Reference
5-Nitro-8-hydroxyquinoline (Nitroxoline) Human Cancer Cell Lines IC₅₀ 5-10 fold lower than clioquinol [13][14]
5-Amino-8-hydroxyquinoline HeLa, MCF-7 Cell Viability Significant decrease [20]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) IC₅₀ Comparable to cisplatin/doxorubicin [21]

| 5k (5-methoxy-quinoline derivative) | MDA-MB-231 (Breast) | IC₅₀ | 2.45 µM |[16] |

Antimicrobial and Antiviral Activity

The antimicrobial properties of quinolines are well-established, and 5-hydroxy derivatives contribute significantly to this legacy with broad-spectrum activity.[5][22]

  • Mechanism of Action: A primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[22] This enzyme is essential for bacterial DNA replication, and its inhibition leads to a cessation of cell division and eventual cell death.

  • Spectrum of Activity: These compounds have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[20][23] Notably, some derivatives are active against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA).[21] Antifungal activity, particularly against Candida albicans, has also been reported.[20][24]

  • Antiviral Potential: Select derivatives have shown promising antiviral activity. For instance, certain 5-sulphonamido-8-hydroxyquinoline compounds exhibited marked inhibitory effects against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in cell cultures and chicken embryo experiments.[23]

Neuroprotective Effects

The ability of 5-hydroxyquinolines to chelate metal ions is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the dysregulation of copper and zinc is implicated in pathology.[1][7]

  • Modulation of Amyloid-β Aggregation: Copper and zinc ions are known to promote the aggregation of the amyloid-β (Aβ) peptide into the toxic plaques characteristic of Alzheimer's disease.[7] 5-Hydroxyquinoline derivatives can effectively chelate these metal ions, thereby inhibiting the metal-induced aggregation of Aβ and even disassembling pre-formed aggregates.[7] This action helps to mitigate a key pathological event in the disease.

G Abeta Soluble Aβ Monomers Aggregates Toxic Aβ Aggregates & Plaques Abeta->Aggregates Metals Cu²⁺ / Zn²⁺ Metals->Aggregates Promotes Neuron Neuronal Damage Aggregates->Neuron HQ 5-HQ Derivative HQ->Metals Chelates HQ->Aggregates Inhibits Disassembles

Caption: Mechanism of Aβ aggregation inhibition by 5-hydroxyquinoline derivatives.

  • Enzyme Inhibition and Antioxidant Activity: Beyond metal chelation, these compounds show potential as inhibitors of enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] Their inherent antioxidant properties also allow them to scavenge free radicals, combating the oxidative stress that is a common feature of neurodegenerative diseases.[1]

Anti-inflammatory Properties

Several quinoline derivatives possess significant anti-inflammatory activity.[4][25][26] This is often linked to their ability to modulate key inflammatory pathways. In silico molecular docking studies have suggested that hydroxyquinolin-2-one derivatives have a strong potential to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[27] Furthermore, in vivo studies have demonstrated that certain quinoline derivatives can reduce inflammation by decreasing levels of inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB).[28][29]

Methodologies for Evaluating Biological Activity

To validate the pharmacological potential of newly synthesized 5-hydroxyquinoline derivatives, a series of robust, standardized in vitro assays are essential. The protocols described below are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Objective: To quantify the cytotoxic effect of a 5-hydroxyquinoline derivative on a selected cancer cell line (e.g., MCF-7, A549).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent starting point.

    • Compound Treatment: Prepare a serial dilution of the 5-hydroxyquinoline derivative in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Causality: A wide concentration range is crucial to capture the full dose-response curve and accurately determine the IC₅₀.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Causality: DMSO is an effective solvent for formazan, ensuring the colored product is fully dissolved for accurate absorbance reading.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Objective: To determine the MIC of a 5-hydroxyquinoline derivative against a specific bacterial strain (e.g., S. aureus ATCC 29213).

  • Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standard inoculum of bacteria is added, and growth is assessed after incubation by visual turbidity or a growth indicator.

  • Methodology:

    • Preparation: In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Compound Dilution: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Causality: This serial dilution creates a precise gradient of compound concentrations to identify the exact point where growth is inhibited. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control (well 11). The sterility control (well 12) should remain clear.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 5-hydroxyquinoline derivatives is highly dependent on their substitution patterns. Synthesizing the available data reveals several key insights:

  • Influence of the N1-Substituent: In 5-amino- and 5-hydroxyquinolone antibacterials, the choice of the N1-substituent (e.g., ethyl, cyclopropyl) has been shown to have an overwhelming influence on the structure-activity relationship, affecting the impact of other substituents at the C5, C7, and C8 positions.[22]

  • Importance of the C8-OH Group: For anticancer and antimicrobial activity, an unsubstituted phenolic group at position 8 is often a key structural fragment. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were biologically active, while their 8-methoxy counterparts were not, highlighting the critical role of the free hydroxyl group, likely for metal chelation or hydrogen bonding with biological targets.[21]

  • Halogenation and Electron-Withdrawing Groups: Halogenation can significantly impact activity. For instance, 7-fluoro-4-hydroxyquinoline showed better antioxidant activity than the 7-chloro analogue.[30] However, the addition of strong electron-attracting groups (like -COOH or -COOC₂H₅) can shift the compound's behavior from antioxidant to pro-oxidant, depending on its environment.[30]

Future Directions: The vast chemical space of 5-hydroxyquinoline derivatives remains largely unexplored. Future research should focus on the rational design of multifunctional ligands that can simultaneously target multiple pathways in complex diseases like cancer and Alzheimer's. For example, hybrid molecules that combine a 5-hydroxyquinoline core (for metal chelation and ROS modulation) with a moiety that inhibits a specific kinase could offer synergistic therapeutic benefits. Furthermore, exploring novel drug delivery systems, such as loading these derivatives into nanoparticles, could enhance their bioavailability and target specificity, paving the way for the next generation of quinoline-based therapeutics.[28][29]

References

  • Synthesis of 5-Hydroxyquinolines | Request PDF. (2025). ResearchGate. [Link]

  • Bareford, L. M., & Swaan, P. W. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Chemotherapy and Pharmacology, 69(1), 129-136. [Link]

  • Domagala, J. M., et al. (1993). Synthesis and Biological Activity of 5-amino- And 5-hydroxyquinolones, and the Overwhelming Influence of the Remote N1-substituent in Determining the Structure-Activity Relationship. Journal of Medicinal Chemistry, 36(7), 871-882. [Link]

  • Fu, C. L., et al. (2016). New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. Archiv der Pharmazie, 349(5), 327-341. [Link]

  • Hafez, H. N., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 849-858. [Link]

  • Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. (2025). Sciforum. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2025). ResearchGate. [Link]

  • Gospodinova, N., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3209. [Link]

  • Petrova, P., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1686. [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF. (2025). ResearchGate. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds, 43(5), 4165-4190. [Link]

  • Staszewska-Krajewska, O., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2415. [Link]

  • Hydroxyquinoline Uses, Structure & Synthesis. (n.d.). Study.com. [Link]

  • Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4014. [Link]

  • Illyés, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(1), 145. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. (2025). ResearchGate. [Link]

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Yu, T., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(10), 2434. [Link]

  • El-Behery, M. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 303-319. [Link]

  • Tang, J. C., et al. (2022). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. Oncology Letters, 23(3), 85. [Link]

  • (PDF) Investigating the Anti-inflammatory Effect of Quinoline Derivative... (2024). ResearchGate. [Link]

  • Synthesis of Hydroxyquinoline Derivatives... | Request PDF. (2025). ResearchGate. [Link]

  • Najafi, M. (2017). Theoretical Investigation of Antioxidant Activity of Hydroxy-Quinoline Derivatives and their Delivery Via Boron Nitride Nanocage in Gas Phase and Solvent. Semantic Scholar. [Link]

  • Wen, X., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 24(6), 2591-2603. [Link]

  • Pérez-González, A., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1872. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]

  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025). ResearchGate. [Link]

  • Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12, 432. [Link]

  • Wu, Y. W., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochemical Pharmacology, 63(6), 1157-1165. [Link]

  • Jesse, C. R., et al. (2011). Antioxidant effect of quinoline derivatives containing or not selenium. Anais da Academia Brasileira de Ciências, 83(3), 965-975. [Link]

  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19163-19187. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]

  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19163-19187. [Link]

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • 8 Hydroxyquinoline and Its Derivatives Synthesis and Applications. (2014). Scribd. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

  • Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Iodoquinolin-5-ol via Regioselective C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is ubiquitous in medicinal chemistry, particularly in kinase inhibitors and anti-infectives. While 3-iodoquinolines are critical intermediates for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), their synthesis is historically challenging.

The Synthetic Challenge: Direct electrophilic iodination of quinoline is regiochemically poor. For 5-hydroxyquinoline (the starting material), the electron-donating hydroxyl group strongly activates the carbocyclic ring, directing electrophiles almost exclusively to the C6 and C8 positions (ortho/para to the phenol). Accessing the C3 position (on the electron-deficient pyridine ring) requires a fundamental shift in strategy from ionic chemistry to radical C-H functionalization.

The Solution: This protocol details a robust, three-step synthesis of 3-iodoquinolin-5-ol utilizing a modern radical C-H iodination strategy. By protecting the phenol as a methyl ether, we prevent oxidative polymerization and direct the radical attack to the C3 position using a metal-free iodine/peroxide system. This route avoids the harsh conditions of the Skraup synthesis and the poor selectivity of classical halogenation.

Retrosynthetic Analysis & Workflow

The synthesis is designed to bypass the natural reactivity of the phenol. We employ a "Protect-Functionalize-Deprotect" strategy.

Synthetic Pathway Diagram[1][2]

SynthesisRoute SM 5-Hydroxyquinoline (Commercial Starting Material) Step1 Step 1: O-Methylation (Protection) SM->Step1 MeI, K2CO3 Int1 5-Methoxyquinoline Step1->Int1 Step2 Step 2: Radical C-H Iodination (Regioselective C3) Int1->Step2 I2, TBHP (Metal-Free) Int2 3-Iodo-5-methoxyquinoline Step2->Int2 Step3 Step 3: Demethylation (Deprotection) Int2->Step3 BBr3, DCM Target TARGET: 3-Iodoquinolin-5-ol Step3->Target

Caption: Logical flow for the regioselective synthesis of 3-iodoquinolin-5-ol, bypassing carbocyclic activation.

Detailed Experimental Protocols

Step 1: Protection of 5-Hydroxyquinoline

Objective: Mask the phenolic hydroxyl group to prevent ring oxidation and block C6/C8 electrophilic sites. Reaction Type: Williamson Ether Synthesis.

Reagents:

  • 5-Hydroxyquinoline (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Charge a round-bottom flask with 5-hydroxyquinoline (e.g., 10.0 mmol) and anhydrous K₂CO₃ (20.0 mmol) in DMF (20 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add Methyl Iodide (12.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (polar) should disappear, replaced by a less polar spot.

  • Workup: Pour the mixture into ice-water (100 mL). The product, 5-methoxyquinoline , usually precipitates as a solid.

  • Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Expected Yield: 90–95%.

Step 2: Regioselective C3 Radical Iodination (The Key Step)

Objective: Install the iodine atom at the C3 position. Mechanism: This reaction proceeds via the generation of an iodine radical species that attacks the electron-deficient pyridine ring, followed by oxidative re-aromatization. This method is superior to NIS/Acid methods for this substrate.

Reagents:

  • 5-Methoxyquinoline (from Step 1) (1.0 equiv)

  • Molecular Iodine (I₂) (1.0 equiv)

  • tert-Butyl Hydroperoxide (TBHP, 70% aq.) (3.0 equiv) - Radical Initiator/Oxidant

  • Sodium Carbonate (Na₂CO₃) (1.0 equiv) - Base

  • Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene

Procedure:

  • In a pressure tube or sealed vial, dissolve 5-methoxyquinoline (5.0 mmol), I₂ (5.0 mmol), and Na₂CO₃ (5.0 mmol) in DCE (15 mL).

  • Add TBHP (15.0 mmol) slowly.

  • Seal the tube and heat to 80–90°C for 12–16 hours.

    • Note: The reaction color will transition from deep violet (I₂) to a lighter brown/orange as iodine is consumed.

  • Workup: Cool to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove unreacted iodine (color change to pale yellow).

  • Extract with DCM (3 x 20 mL). Wash combined organics with brine and dry over Na₂SO₄.[2]

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The C3-iodo product is typically less polar than the starting material.

    • Expected Yield: 60–75%.

    • Data Validation: ¹H NMR should show the disappearance of the C3-H (approx 7.4 ppm) and a downfield shift of the C2-H singlet (approx 9.0 ppm).

Step 3: Demethylation to 3-Iodoquinolin-5-ol

Objective: Reveal the hydroxyl group without de-iodinating the ring. Reagents:

  • 3-Iodo-5-methoxyquinoline (1.0 equiv)

  • Boron Tribromide (BBr₃) (1.0 M in DCM) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 3-iodo-5-methoxyquinoline (2.0 mmol) in anhydrous DCM (10 mL) under Nitrogen/Argon atmosphere.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add BBr₃ solution (6.0 mmol) dropwise over 15 minutes. Caution: Exothermic.

  • Allow the reaction to warm slowly to 0°C and stir for 2–4 hours.

    • Critical Check: Do not reflux. High heat can cause hydrodehalogenation (loss of Iodine).

  • Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess BBr₃. Then add saturated NaHCO₃ solution to neutralize.[2]

  • Isolation: Extract with EtOAc (or DCM/MeOH 9:1 if solubility is poor). The product is amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction.

  • Concentrate to yield 3-iodoquinolin-5-ol . Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–90%.

Technical Data Summary

ParameterStep 1 (Protection)Step 2 (Iodination)Step 3 (Deprotection)
Key Reagent MeI / K₂CO₃I₂ / TBHPBBr₃
Mechanism SN2 Nucleophilic SubstitutionRadical C-H FunctionalizationLewis Acid Cleavage
Temperature 0°C → RT90°C-78°C → 0°C
Typical Yield >90%65%85%
Critical Control Anhydrous conditions not strictly required but preferred.Sealed vessel required (I₂ sublimation). Oxidant excess essential.Strictly Anhydrous. Quench carefully (HBr evolution).
Purification Precipitation/FiltrationColumn ChromatographyExtraction/Recrystallization

Troubleshooting & Mechanistic Insights

Why this route works (Mechanistic Pathway)

The success of Step 2 relies on the "Minisci-type" radical reactivity.

  • Thermal decomposition of TBHP generates tBuO• and HO• radicals.[3][4][5][6]

  • These radicals oxidize I₂ to generate electrophilic/radical iodine species or abstract hydrogen.

  • The quinoline nitrogen activates the C2 and C3 positions. While C2 is susceptible to nucleophilic attack, the C3 position is the preferred site for radical attack in the absence of acid activators, avoiding the electron-rich carbocyclic ring (C5-C8) which would dominate in electrophilic aromatic substitution (SEAr).

Pathway Visualization

Mechanism Start 5-Methoxyquinoline Attack Attack at C3 (Pyridine Ring) Start->Attack RadicalGen TBHP + Heat → tBuO• + HO• IodineAct I2 + Radicals → Iodine Radical Species RadicalGen->IodineAct IodineAct->Attack Intermediate Radical Intermediate Attack->Intermediate Oxidation Oxidative Aromatization (-H) Intermediate->Oxidation Product 3-Iodo-5-methoxyquinoline Oxidation->Product

Caption: Radical mechanism directing Iodine to C3, avoiding the electron-rich C5-C8 ring.

Common Pitfalls
  • Regioisomers in Step 2: If the reaction temperature is too low (<60°C), conversion drops. If strong acid is added (e.g., H₂SO₄), the reaction mechanism may switch to electrophilic, favoring the benzene ring (C6/C8). Stick to the metal-free, basic/neutral radical conditions.

  • Loss of Iodine in Step 3: BBr₃ is aggressive. If the quench is too violent or the reaction is heated, the C-I bond can be reduced. Alternatively, use AlCl₃/NaI or Pyridine-HCl (melt at 180°C) for deprotection if BBr₃ proves problematic, though BBr₃ is standard for methoxy-quinolines.

References

  • Regioselective C3 Iodination (Primary Method): Sun, K., Lv, Y., Wang, J., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4408–4411.[7] [Link]

  • Alternative C3 Functionalization (Radical Mechanism): Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16629-16632. [Link]

  • Enzymatic/Electrophilic Contrast (Evidence of C6 Selectivity): Zeng, J., & Zhan, J. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

Sources

Application Notes and Protocols: 3-Iodoquinolin-5-ol as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 3-Iodoquinolin-5-ol

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1][2][3] Its presence in numerous FDA-approved drugs for treating cancer, malaria, and various infections underscores its significance in drug discovery.[2][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity. Among the various functionalized quinolines, 3-iodoquinolin-5-ol emerges as a particularly valuable building block for the synthesis of pharmaceutical intermediates.

The utility of 3-iodoquinolin-5-ol lies in the orthogonal reactivity of its key functional groups. The iodine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents.[2][6][7] The hydroxyl group at the 5-position provides a site for further modification, such as etherification or esterification, and can also influence the molecule's overall physicochemical properties. This dual functionality allows for a modular and efficient approach to the synthesis of complex molecular architectures.

This guide provides detailed protocols and technical insights for the synthesis and application of 3-iodoquinolin-5-ol in the preparation of key pharmaceutical intermediates. We will explore its synthesis via regioselective iodination and its subsequent elaboration through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

PART 1: Synthesis of the Building Block: 3-Iodoquinolin-5-ol

A reliable and regioselective method for the synthesis of 3-iodoquinolin-5-ol is crucial for its use as a building block. Direct C-H iodination of quinolines at the C3 position has been shown to be an effective strategy.[8][9] This protocol adapts a known method for the regioselective iodination of quinolines, applying it to the readily available starting material, 5-hydroxyquinoline.

Protocol 1: Regioselective C3-Iodination of 5-Hydroxyquinoline

This protocol describes the synthesis of 3-iodoquinolin-5-ol from 5-hydroxyquinoline using molecular iodine and an oxidant. The reaction proceeds via a proposed radical intermediate, leading to selective iodination at the electron-rich C3 position.[8]

Materials:

Reagent/SolventGradeSupplier
5-Hydroxyquinoline98%Commercially Available
Molecular Iodine (I₂)99.8%Commercially Available
tert-Butyl hydroperoxide (TBHP)70% in H₂OCommercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. Na₂S₂O₃Prepared in-house
Anhydrous Na₂SO₄Commercially Available
Silica Gel200-300 meshCommercially Available
Petroleum EtherACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 5-hydroxyquinoline, I₂, TBHP, and DCE in a flask. B Heat the mixture at 120 °C for 24 hours. A->B Heat C Quench with water and extract with DCM. B->C Cool & Quench D Wash with aq. Na₂S₂O₃ and brine. C->D Wash E Dry organic layer over Na₂SO₄ and concentrate. D->E Dry & Concentrate F Purify by column chromatography (Petroleum Ether/Ethyl Acetate). E->F Purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-iodoquinolin-5-ol, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask. B Add 1,4-dioxane and water. A->B Add Solvents C Heat the mixture at 80-100 °C under inert atmosphere. B->C Heat D Cool, add water, and extract with ethyl acetate. C->D Cool & Extract E Wash with brine, dry over MgSO₄, and concentrate. D->E Wash & Dry F Purify by column chromatography. E->F Purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-iodoquinolin-5-ol, PdCl₂(PPh₃)₂, and CuI in a flask under inert atmosphere. B Add THF, Et₃N, and the terminal alkyne. A->B Add Reagents C Stir at room temperature. B->C Stir D Filter through Celite and concentrate. C->D Filter E Dissolve in ether, wash with aq. NH₄Cl and brine. D->E Wash F Purify by column chromatography. E->F Purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-iodoquinolin-5-ol, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a flask under inert atmosphere. B Add anhydrous solvent (dioxane or toluene). A->B Add Solvent C Heat the mixture at 100-110 °C. B->C Heat D Cool, dilute with ethyl acetate, and filter through Celite. C->D Cool & Filter E Concentrate the filtrate. D->E Concentrate F Purify by column chromatography. E->F Purify

Sources

Buchwald-Hartwig amination protocols involving 3-iodoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 3-Iodoquinolin-5-ol [1][2]

Executive Summary & Scope

This guide details the operational protocols for effecting Buchwald-Hartwig amination on 3-iodoquinolin-5-ol . This substrate presents a classic "competing functionality" challenge in medicinal chemistry:

  • The Reactive Handle: The C3-iodide is an excellent electrophile for oxidative addition, behaving similarly to 3-iodopyridine.[2]

  • The Liability: The C5-hydroxyl group (

    
    ) creates zwitterionic character, reduces solubility in non-polar solvents, and poses a risk of catalyst poisoning or competitive C-O coupling (Ullmann-type side reactions).[1][2]
    

This note provides two distinct workflows:

  • Protocol A (The Robust Route): Protection of the C5-hydroxyl group prior to coupling.[1][2] Recommended for scale-up and high-value late-stage intermediates.[1][2]

  • Protocol B (The Direct Route): Direct coupling of the free phenol using Third-Generation (G3) Buchwald Precatalysts.[1][2] Recommended for rapid analog scanning (SAR) where step-economy is prioritized.[1][2]

Substrate Analysis & Mechanistic Logic

The 3-iodoquinolin-5-ol scaffold is electronically distinct.[1][2] The quinoline nitrogen withdraws electron density, activating the C3-position toward oxidative addition by Palladium(0).[1][2] However, the C5-hydroxyl group, particularly if deprotonated to the phenoxide by the base required for amination, acts as a strong electron donor (via resonance) into the ring system.

Key Challenges:

  • Catalyst Deactivation: Free phenols can coordinate to Pd(II) intermediates, forming off-cycle resting states.[1][2]

  • Solubility: The high polarity of the hydroxy-quinoline often necessitates polar aprotic solvents (DMF, DMSO) which can hamper standard Pd/Phosphine catalysis.[2]

  • Regioselectivity: Preventing

    
    -arylation vs. 
    
    
    
    -arylation.
Decision Matrix: Workflow Selection

WorkflowSelection Start Start: 3-Iodoquinolin-5-ol Decision Is Step-Count Critical? Start->Decision RouteA Route A: Protection Strategy (High Reliability) Decision->RouteA No (Prioritize Yield) RouteB Route B: Direct Coupling (High Efficiency) Decision->RouteB Yes (Prioritize Speed) StepA1 Step 1: O-Protection (TBS or Methyl Ether) RouteA->StepA1 StepB1 Single Step: G3 Palladacycle (BrettPhos Pd G3) RouteB->StepB1 StepA2 Step 2: Standard B-H Amination (Xantphos/Pd2(dba)3) StepA1->StepA2

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on project constraints.

Protocol A: The Robust Route (Protection-Deprotection)[1][2]

This approach mitigates the risk of catalyst poisoning by masking the phenol.[2] We utilize a tert-butyldimethylsilyl (TBS) ether, which is stable to basic Buchwald conditions but easily removed later.[1][2]

Step 1: Silyl Protection[1]
  • Reagents: 3-iodoquinolin-5-ol (1.0 equiv), TBS-Cl (1.2 equiv), Imidazole (2.5 equiv).[1][2]

  • Solvent: DCM or DMF (

    
    ).[1][2]
    
  • Conditions: RT, 2–4 h.[2] Aqueous workup yields 5-((tert-butyldimethylsilyl)oxy)-3-iodoquinoline .[1][2]

Step 2: Buchwald-Hartwig Amination[1][2]
  • Rationale: With the phenol protected, the substrate behaves like a standard electron-deficient aryl iodide.[2] We employ Xantphos , a bidentate ligand with a wide bite angle, known to facilitate the reductive elimination of electron-deficient amines.[2]

Materials:

  • Substrate: 5-(TBS-oxy)-3-iodoquinoline (

    
     equiv)[1][2]
    
  • Amine: Primary or Secondary Amine (

    
     equiv)[1][2]
    
  • Catalyst Source:

    
     (
    
    
    
    )
  • Ligand: Xantphos (

    
    )[1][2]
    
  • Base:

    
     (
    
    
    
    equiv) – Mild base prevents silyl cleavage.[1][2]
  • Solvent: 1,4-Dioxane (anhydrous, sparged with Ar)[1][2]

Procedure:

  • Inerting: Charge a reaction vial with the Pd source, Ligand, and Base.[2] Cycle vacuum/Argon (

    
    ).[1][2]
    
  • Addition: Add the Substrate and Amine as solutions in Dioxane (

    
     final concentration).
    
  • Activation: Heat the mixture to

    
     for 12–16 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (0–50% EtOAc/Hex).

Protocol B: The Direct Route (Unprotected Phenol)[1][2]

This protocol utilizes BrettPhos Pd G3 , a precatalyst designed specifically to handle substrates with protic functional groups (amines, alcohols) without requiring glovebox conditions.[1][2]

  • Mechanism: The bulky, electron-rich BrettPhos ligand prevents the coordination of the phenoxide to the metal center.

  • Base Choice: We use

    
     (weaker base) rather than 
    
    
    
    .[1][2] Strong alkoxide bases would quantitatively deprotonate the phenol, creating a high concentration of phenoxide anions that compete as nucleophiles (
    
    
    -arylation).[1][2]

Materials:

  • Substrate: 3-iodoquinolin-5-ol (

    
     equiv)[1][2]
    
  • Amine: (

    
    
    
    
    equiv)[1][2]
  • Catalyst: BrettPhos Pd G3 (

    
    
    
    
    )[1][2]
  • Base:

    
     (
    
    
    
    equiv)[1][2]
  • Solvent:

    
    -Amyl Alcohol (preferred) or 1,4-Dioxane.[1][2]
    

Procedure:

  • Setup: In a reaction tube equipped with a stir bar, add 3-iodoquinolin-5-ol,

    
    , and BrettPhos Pd G3.
    
  • Solvation: Add

    
    -Amyl alcohol (
    
    
    
    ). If the amine is a solid, add it now.[2] If liquid, add via syringe.[2]
  • Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes (G3 catalysts are air-stable as solids but the active cycle is oxygen-sensitive).[1][2]

  • Reaction: Seal and heat to

    
     (external block temperature) for 4–8 hours.
    
    • Monitoring: LCMS should show consumption of the iodide (

      
      ) and formation of the product.[2]
      
  • Workup: Dilute with MeOH/DCM (1:1) to ensure the zwitterionic product is soluble, filter through Celite, and concentrate.[2]

    • Purification Note: These products are polar.[2] Use Reverse Phase (C18) chromatography (Water/Acetonitrile + 0.1% Formic Acid) for best results.[1][2]

Comparative Data & Troubleshooting

ParameterProtocol A (Protected)Protocol B (Direct)
Catalyst System

/ Xantphos
BrettPhos Pd G3
Base


Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Couple)
Yield (Avg) 75–85% (Cumulative)50–70% (Substrate Dependent)
Purification Standard Normal Phase SilicaOften requires Reverse Phase
Primary Risk Silyl migration (rare)Solubility/Incomplete conversion
Troubleshooting Guide
  • Issue: Low Conversion (Protocol B).

    • Cause: The substrate is precipitating out of non-polar solvents.

    • Fix: Switch solvent to

      
      -Butanol or a DMA/Toluene (1:[1][2]4) mixture to improve solubility of the zwitterion.[2]
      
  • Issue: Dehalogenation (Reduction of Ar-I to Ar-H).

    • Cause:

      
      -hydride elimination from the amine or solvent oxidation.[2]
      
    • Fix: Lower temperature to

      
       and increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous.[1][2]
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference caused by the C5-hydroxyl group and how the G3 catalyst overcomes it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd + 3-iodoquinolin-5-ol PdII_Ar L-Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar Interference PATHWAY KILLER: C5-OH coordinates Pd (Off-cycle) PdII_Ar->Interference No Protection/Bad Ligand AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind BrettPhos Steric Bulk Prevents Poisoning RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 3-Aminoquinolin-5-ol RedElim->Product

Figure 2: Catalytic cycle showing the critical "Off-cycle" trap caused by the free phenol and how bulky ligands (BrettPhos) maintain the active cycle.[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

    • Foundational text on ligand selection, specifically highlighting BrettPhos for difficult substr
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[2] Link[1][2]

    • Describes the generation and utility of G3 prec
  • Maiti, D., & Buchwald, S. L. (2009).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Ethers. Journal of the American Chemical Society, 131(25), 8744–8745.[2] Link[1][2]

    • Provides context on the competing O-aryl
  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and structure-activity relationships.[1][2][7][8] Journal of the American Chemical Society, 116(13), 5969–5970.[2] Link[1][2]

    • Seminal work on the mechanism of reductive elimin

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 3-iodoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-iodoquinolin-5-ol. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome common challenges encountered during the purification of this important heterocyclic intermediate. The following sections are structured to address specific issues, explain the underlying chemical principles, and provide robust, step-by-step protocols.

Purification Strategy Overview

3-Iodoquinolin-5-ol possesses both a weakly acidic phenolic hydroxyl group and a weakly basic quinoline nitrogen atom. This amphoteric nature is a key consideration in designing an effective purification strategy. The presence of the iodine atom also increases its molecular weight and can influence its solubility and chromatographic behavior. A typical crude mixture may contain unreacted starting materials, di-iodinated species, and other isomeric byproducts.

A logical workflow for purification often involves an initial bulk purification step, such as acid-base extraction, followed by a high-resolution technique like column chromatography or recrystallization to achieve high purity.

Purification_Decision_Tree start Crude 3-iodoquinolin-5-ol Mixture q1 Are significant acidic or basic impurities present? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the extracted material a solid? q1->q2 No / Unsure acid_base->q2 recrystallize Recrystallization q2->recrystallize Yes chromatography Column Chromatography q2->chromatography No / Oily q3 Purity >98% by HPLC/NMR? recrystallize->q3 chromatography->q3 end_product Pure 3-iodoquinolin-5-ol q3->end_product Yes repurify Re-evaluate & Re-purify (Consider alternative method) q3->repurify No repurify->q1

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My final product is contaminated with the starting material (e.g., quinolin-5-ol). How can I remove it?

Answer: This is a common issue, especially if the iodination reaction did not go to completion. The most effective method to separate the unreacted quinolin-5-ol is through a carefully planned acid-base extraction or column chromatography.

  • Causality: 3-iodoquinolin-5-ol and quinolin-5-ol have very similar structures, but their pKa values and polarities differ slightly. While both are amphoteric, the electron-withdrawing effect of the iodine atom can subtly alter the acidity of the phenol and the basicity of the quinoline nitrogen.

  • Solution 1: Acid-Base Extraction: This technique leverages the difference in solubility between the neutral compounds and their salt forms.[1]

    • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The phenolic hydroxyl group of both compounds will be deprotonated to form sodium salts, which are soluble in the aqueous layer.[2][3] Any neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~7-8. This will protonate the phenoxide ions, causing both quinolinols to precipitate.[4]

    • Filter the precipitate. Now, you have a mixture enriched in your desired product and starting material, but free of neutral impurities. Further purification by chromatography is necessary.

  • Solution 2: Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.[5]

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3). Quinolin-5-ol is slightly more polar than 3-iodoquinolin-5-ol and should elute later. Monitor the fractions using Thin Layer Chromatography (TLC).[6]

Question 2: My product appears as a persistent oil or wax and will not crystallize. What steps can I take?

Answer: The failure to crystallize is often due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality: Impurities disrupt the ordered packing of molecules required for crystallization.[7] Solvents can also interfere with this process if not completely removed.

  • Recommended Actions:

    • Ensure Purity: First, confirm the purity of your oily product using an analytical technique like HPLC or NMR. If significant impurities are present, crystallization is unlikely to succeed. Re-purify using column chromatography.[8]

    • Solvent Screening for Recrystallization: If the product is reasonably pure, a systematic solvent screen is the next step.[9]

      • Single-Solvent Method: Find a solvent that dissolves your compound when hot but not when cold.[9] Good candidates for quinoline derivatives include ethanol, isopropanol, or acetone, sometimes with the addition of water.[8][10]

      • Two-Solvent (Antisolvent) Method: Dissolve the oil in a small amount of a "good" solvent in which it is very soluble (e.g., DCM or acetone). Then, slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexane or pentane) dropwise until the solution becomes cloudy (turbid).[8][11] Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.[9]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous successful batch.[12]

    • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[8] Dissolving the oil in a solvent like ether or isopropanol and adding a solution of HCl can precipitate the hydrochloride salt, which is often highly crystalline. The free base can then be regenerated by treatment with a base.[8]

Question 3: During column chromatography, my product streaks badly on TLC and elutes over many fractions with poor separation. Why is this happening?

Answer: Streaking and poor separation of basic compounds like quinolines on silica gel are typically caused by strong, non-ideal interactions with the stationary phase.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen of the quinoline ring can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as streaking or tailing on a TLC plate.[13]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier to your eluent. Triethylamine (Et₃N) or ammonia (as a solution in methanol) are common choices.[13] The modifier will compete with your product for the acidic sites on the silica, leading to sharper peaks and better elution.

    • Use a Different Stationary Phase: If modifying the eluent is not sufficient, switch to a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[13]

      • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option designed specifically to minimize interactions with basic analytes.[13]

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18 silica) can be effective. The separation mechanism is based on partitioning rather than adsorption.[13] A mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate, would be appropriate.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of 3-iodoquinolin-5-ol? A common starting point for quinoline derivatives on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][10] A typical gradient might run from 5% to 40% ethyl acetate in hexane. The optimal ratio must be determined empirically using TLC.

Q2: How can I effectively monitor the purification process? Thin Layer Chromatography (TLC) is indispensable. Use a developing chamber with your chosen eluent system. Visualize the spots under a UV lamp (254 nm), as the aromatic quinoline ring is UV-active. Staining with iodine or permanganate can also be used if necessary. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity.[15]

Q3: My purified product is yellow or brownish. Is this normal? Quinoline derivatives, especially phenols, can be susceptible to oxidation, which can lead to coloration.[13] While a faint yellow color might be acceptable, a dark brown color often indicates impurities or degradation.[16] It is advisable to handle the compound under an inert atmosphere (nitrogen or argon) when possible and store it protected from light. If the color is due to impurities, further purification may be required.

Q4: What are the expected solubility properties of 3-iodoquinolin-5-ol? Due to the polar hydroxyl group and the quinoline nitrogen, it will have some solubility in polar organic solvents like ethanol, acetone, and dioxane.[17] Its solubility in water is expected to be low but will increase significantly at high or low pH due to salt formation.[17] It is generally soluble in solvents like dichloromethane and chloroform but has poor solubility in non-polar solvents like hexane.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 3-iodoquinolin-5-ol from neutral and strongly acidic/basic impurities.

Workflow Diagram:

Acid_Base_Workflow cluster_0 Separatory Funnel Operations cluster_1 Product Recovery start 1. Dissolve Crude Mixture in Dichloromethane (DCM) add_bicarb 2. Add Saturated NaHCO₃ (aq) Shake & Separate Layers start->add_bicarb org_layer1 Organic Layer (Neutral Impurities) add_bicarb->org_layer1 Discard/Analyze aq_layer1 Aqueous Layer 1 (Product as Sodium Salt) add_bicarb->aq_layer1 acidify 3. Acidify Aqueous Layer 1 with 1M HCl to pH ~7 aq_layer1->acidify precipitate 4. Product Precipitates Out acidify->precipitate filter_dry 5. Collect by Vacuum Filtration Wash with Cold Water & Dry precipitate->filter_dry product Partially Purified Solid filter_dry->product

Caption: Workflow for acid-base extraction purification.

Methodology:

  • Dissolution: Dissolve the crude mixture (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM, 100 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with saturated aqueous sodium bicarbonate solution (2 x 50 mL).[2] Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Neutralization/Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 7. A precipitate of 3-iodoquinolin-5-ol should form.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[12]

  • Drying: Dry the solid product under vacuum to a constant weight. Assess purity by TLC or HPLC and proceed with recrystallization or chromatography if needed.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for high-resolution purification.[5]

Materials & Setup:

  • Stationary Phase: Silica gel (100-200 mesh).

  • Column: Appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Collection tubes, TLC plates, UV lamp.

Methodology:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Prepare the column by packing the silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the eluent polarity (gradient elution) to elute your product.[6]

  • Fraction Pooling & Solvent Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 3-iodoquinolin-5-ol.

Data Summary

Table 1: Common Solvents for Chromatography & Recrystallization

SolventPolarity IndexBoiling Point (°C)Application Notes
n-Hexane0.169Non-polar component of mobile phase for normal-phase chromatography. Good antisolvent.
Dichloromethane (DCM)3.140Good solvent for dissolving crude mixture for column loading; can be used in mobile phase.
Ethyl Acetate (EtOAc)4.477Common polar component of mobile phase for normal-phase chromatography.
Acetone5.156Can be used as a recrystallization solvent or as a polar modifier in chromatography.
Isopropanol3.982Potential recrystallization solvent.
Ethanol4.378Common recrystallization solvent for quinoline derivatives.[10]
Acetonitrile (ACN)5.882Polar mobile phase for reversed-phase HPLC.
Water10.2100Used in acid-base extractions and as a mobile phase component in reversed-phase HPLC.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Isolation of 3-Methylthio-quinoline via Column Chromatography.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Pawar, S. D., et al. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Oganesyan, G. G., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Samara National Research University.
  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Sigma-Aldrich. (n.d.). 5-Chloro-7-iodo-8-quinolinol.
  • Solubility of Things. (n.d.). Clioquinol.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab.
  • University of York. (n.d.). Chemically-active extraction.
  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • Benchchem. (n.d.). Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification.
  • PubChem. (n.d.). Clioquinol.

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Solving solubility issues of 3-iodoquinolin-5-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of 3-iodoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 3-iodoquinolin-5-ol in organic synthesis. As a Senior Application Scientist, my aim is to offer not just protocols, but also the scientific reasoning behind these experimental choices to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-iodoquinolin-5-ol in my reaction solvent. What are the first steps I should take?

A1: The initial approach to addressing the poor solubility of 3-iodoquinolin-5-ol involves a systematic evaluation of common organic solvents. Due to its aromatic structure with both a halogen (iodo) and a hydroxyl group, its solubility can be nuanced. Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for quinoline-based compounds.[1]

A preliminary qualitative assessment is recommended. This involves observing the dissolution of a small amount of the compound in various solvents.[2] For a more quantitative understanding, a systematic solubility determination should be performed.

Recommended Starting Solvents for Solubility Testing:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH)

  • Chlorinated Solvents: Dichloromethane (DCM)

It is anticipated that 3-iodoquinolin-5-ol will exhibit higher solubility in polar aprotic solvents like DMSO and DMF.[1]

Q2: I've tried a few common solvents with limited success. What advanced techniques can I employ to improve the solubility of 3-iodoquinolin-5-ol?

A2: When single-solvent systems are insufficient, several techniques can be employed to enhance the solubility of your compound. These methods work by altering the physical or chemical environment of the solute to favor dissolution.

  • Co-solvency: This is a powerful and widely used technique that involves using a mixture of solvents.[3][4] A small amount of a "good" solvent (one in which your compound is highly soluble, like DMSO) is added to the primary reaction solvent to increase the overall solvating power of the mixture.

  • Heating: Increasing the temperature of the solvent system increases the kinetic energy of the molecules, which can overcome the intermolecular forces in the solid lattice, leading to increased solubility.[4] However, it is crucial to be mindful of the thermal stability of 3-iodoquinolin-5-ol to avoid degradation.

  • Sonication: The application of ultrasonic waves can significantly enhance solubility.[5] This process, known as acoustic cavitation, creates microbubbles that collapse violently, generating localized high pressure and temperature, which can break down the solute's crystal lattice and increase the interaction between the solute and solvent.[6][7]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can dramatically increase solubility. Since 3-iodoquinolin-5-ol has a phenolic hydroxyl group, it is weakly acidic. In the presence of a non-nucleophilic base, it can be deprotonated to form a more soluble phenoxide salt. This is particularly useful in polar protic solvents.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening and Quantitative Solubility Determination

This guide provides a step-by-step protocol to systematically determine the solubility of 3-iodoquinolin-5-ol in various organic solvents.

Objective: To quantitatively determine the solubility of 3-iodoquinolin-5-ol in a range of common organic solvents.

Methodology: The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[2][8]

Materials:

  • 3-iodoquinolin-5-ol

  • Selected organic solvents (e.g., DMSO, DMF, THF, ACN, MeOH, EtOH, DCM)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Filtration apparatus (e.g., syringe filters with compatible membranes)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-iodoquinolin-5-ol (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at equilibrium.[2]

    • Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or add a small magnetic stir bar to each and place on a stir plate.

    • Allow the mixtures to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C). This extended time ensures that the solution is truly saturated.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove all undissolved particles. This step is critical for accurate measurement.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method.

    • Prepare a calibration curve using standard solutions of 3-iodoquinolin-5-ol of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in units such as mg/mL or g/L.

Data Presentation:

SolventPolarity TypeExpected Qualitative SolubilityExperimentally Determined Solubility (mg/mL at 25 °C)
DMSOPolar AproticSolubleRecord your data here
DMFPolar AproticSolubleRecord your data here
THFPolar AproticModerately SolubleRecord your data here
AcetonitrilePolar AproticSlightly SolubleRecord your data here
MethanolPolar ProticSlightly SolubleRecord your data here
EthanolPolar ProticSlightly SolubleRecord your data here
DichloromethaneNon-polarSparingly SolubleRecord your data here

Troubleshooting Diagram: Solubility Determination Workflow

start Start: Determine Solubility of 3-iodoquinolin-5-ol weigh Weigh excess 3-iodoquinolin-5-ol into vials start->weigh add_solvent Add precise volume of each test solvent weigh->add_solvent equilibrate Equilibrate for 24-48h at constant temperature with agitation add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solid settle->filter dilute Dilute filtered solution filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End: Quantitative Solubility Data calculate->end_node start Start: Insoluble 3-iodoquinolin-5-ol in Primary Solvent select_cosolvent Select a Co-solvent (e.g., DMSO, DMF) start->select_cosolvent add_increment Add small increment of co-solvent to the suspension select_cosolvent->add_increment stir_observe Stir and observe for dissolution add_increment->stir_observe dissolved Is the compound fully dissolved? stir_observe->dissolved yes Yes dissolved->yes Yes no No dissolved->no No record_volume Record total volume of co-solvent and calculate v/v % yes->record_volume no->add_increment proceed Proceed with reaction record_volume->proceed

Caption: Decision-making process for using a co-solvent.

Guide 3: Utilizing Sonication for Dissolution

This guide provides a protocol for using sonication to dissolve 3-iodoquinolin-5-ol.

Objective: To use ultrasonic energy to facilitate the dissolution of 3-iodoquinolin-5-ol in a given solvent.

Methodology: An ultrasonic bath or probe sonicator is used to apply high-frequency sound waves to the sample, promoting dissolution through cavitation.

Materials:

  • 3-iodoquinolin-5-ol

  • Chosen solvent

  • Appropriate vessel (e.g., vial, flask)

  • Ultrasonic bath or probe sonicator

Experimental Protocol:

  • Sample Preparation:

    • Prepare a suspension of 3-iodoquinolin-5-ol in the desired solvent in a suitable vessel.

  • Sonication:

    • Ultrasonic Bath: Place the vessel in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the sample. Turn on the sonicator.

    • Probe Sonicator: Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vessel.

  • Monitoring and Temperature Control:

    • Sonication can generate heat, so it is important to monitor the temperature of your sample, especially if 3-iodoquinolin-5-ol is thermally sensitive. [9] * Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) and place the sample on ice between bursts to prevent overheating. [10]4. Completion:

    • Continue sonication until the solid is completely dissolved. The time required will depend on the compound, solvent, and power of the sonicator.

Important Considerations:

  • For a probe sonicator, the amplitude or power setting should be optimized.

  • Ensure the vessel is appropriate for sonication to avoid breakage.

References

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • EXPERIMENT 1 DETERMIN
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. (2024).
  • High Throughput Sonication: Evaluation for Compound Solubilization.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem. (2025).
  • Compound solubility measurements for early drug discovery.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients. (2020).
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. (2021).
  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Lab Procedure: Recrystalliz
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. (2025).
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. (2024).
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (2001).
  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. (n.d.).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. (2020).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. (2022).
  • IODOQUINOL. Scribd. (n.d.).
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. (2023).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Iodoquinol.
  • Recrystallization. MIT Digital Lab Techniques Manual. (2010).
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. (2021).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. (n.d.).
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • 3-Iodoquinoline. PubChem. (n.d.).
  • Iodoquinol. NIST WebBook. (n.d.).
  • Formulation strategies for poorly soluble drugs.
  • Quinolin-5-ol. PubChem. (n.d.).
  • Overcoming poor solubility of 5-Formylpicolinonitrile in organic solvents. Benchchem. (2025).
  • Solvent Miscibility Table. Sigma-Aldrich. (n.d.).
  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. (n.d.).
  • How to check the Drug solubility DMSO solvent ..?.

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Technical Support Center: High-Purity Recrystallization of 3-Iodoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-iodoquinolin-5-ol. It provides a comprehensive resource for troubleshooting common issues encountered during recrystallization and offers detailed protocols to achieve high purity of this critical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of 3-iodoquinolin-5-ol, providing quick and actionable answers.

Q1: What is the ideal solvent for recrystallizing 3-iodoquinolin-5-ol?

A1: An ideal recrystallization solvent for any compound, including 3-iodoquinolin-5-ol, is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] This differential solubility is the cornerstone of the recrystallization process. For 3-iodoquinolin-5-ol, which possesses both a polar hydroxyl group and a larger, more non-polar quinoline ring system, a moderately polar solvent or a mixed solvent system is often most effective. Ethanol, isopropanol, or mixtures of ethanol/water or ethyl acetate/hexane are good starting points for solubility testing.[3][4]

Q2: My 3-iodoquinolin-5-ol is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially when the boiling point of the solvent is close to the melting point of the compound.[5] To resolve this, you can try several approaches:

  • Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[6]

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature.

  • Change the solvent system: Select a solvent with a lower boiling point or switch to a mixed solvent system. A good strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed.[7]

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: The absence of crystal formation upon cooling often indicates a supersaturated solution or the need for a nucleation site.[8] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: Add a tiny "seed" crystal of pure 3-iodoquinolin-5-ol to the solution. This provides a template for further crystal formation.[10]

  • Reduce solvent volume: If too much solvent was added initially, carefully evaporate some of it to increase the concentration of the solute and then allow it to cool again.[8]

  • Further cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[11]

Q4: The recrystallized product is still impure. What could be the reason?

A4: Impurities in the final product can result from several factors:

  • Ineffective solvent choice: The chosen solvent may not have effectively differentiated between the desired compound and the impurities.[6] Some impurities might have similar solubility profiles to 3-iodoquinolin-5-ol in that particular solvent.

  • Cooling too rapidly: Rapid cooling can trap impurities within the crystal lattice.[2] A slower cooling process allows for the formation of purer crystals.

  • Insufficient washing: The crystals may not have been washed thoroughly with cold solvent after filtration, leaving behind residual mother liquor containing impurities.[2]

Q5: How do I choose a suitable mixed solvent system for 3-iodoquinolin-5-ol?

A5: A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[1][5] The process involves selecting two miscible solvents: one in which 3-iodoquinolin-5-ol is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[7] The compound is first dissolved in a minimal amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid).[7] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Commonly used miscible pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[3]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues that may arise during the recrystallization of 3-iodoquinolin-5-ol.

Problem 1: Low Recovery of Recrystallized Product
Possible Cause Troubleshooting Action Scientific Rationale
Too much solvent used Evaporate a portion of the solvent and allow the solution to cool again.[8][9]The concentration of the solute was too low to reach saturation upon cooling, preventing complete crystallization.
Premature crystallization Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[6]This prevents the solution from cooling and crystallizing in the funnel stem, which would lead to product loss.
Washing with warm solvent Ensure the wash solvent is ice-cold and use a minimal amount.[10]Using warm or an excessive amount of wash solvent will redissolve some of the purified crystals, reducing the final yield.
Incomplete crystallization After initial cooling, place the flask in an ice bath to maximize crystal formation.[11]The solubility of 3-iodoquinolin-5-ol will be further reduced at lower temperatures, leading to a higher yield of crystals.
Problem 2: Formation of an Oil Instead of Crystals
Possible Cause Troubleshooting Action Scientific Rationale
Solution is supersaturated at a temperature above the compound's melting point Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[6]Adding more solvent lowers the saturation temperature, allowing crystallization to occur below the melting point of the compound.
High concentration of impurities Purify the crude material by another method (e.g., column chromatography) before recrystallization.Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
Inappropriate solvent choice Select a solvent with a lower boiling point or a different polarity.[5]A lower boiling point solvent will result in a lower dissolution temperature, which may be below the compound's melting point.
Problem 3: Colored Impurities in the Final Product
Possible Cause Troubleshooting Action Scientific Rationale
Colored impurities present in the crude material Add a small amount of activated charcoal to the hot solution before filtration.[12]Activated charcoal has a high surface area and adsorbs colored, polar impurities from the solution.
Degradation of the compound Avoid prolonged heating. Use an inert atmosphere if the compound is sensitive to oxidation.Some organic molecules can decompose or oxidize at high temperatures, leading to the formation of colored byproducts.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 3-Iodoquinolin-5-ol

This protocol outlines the steps for purifying 3-iodoquinolin-5-ol using a single solvent.

Materials:

  • Crude 3-iodoquinolin-5-ol

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 3-iodoquinolin-5-ol in various solvents to find one where it is sparingly soluble at room temperature but dissolves upon heating.[13]

  • Dissolution: Place the crude 3-iodoquinolin-5-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until all the solid has just dissolved.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Mixed-Solvent Recrystallization of 3-Iodoquinolin-5-ol

This protocol is for situations where a single solvent is not suitable.

Materials:

  • Crude 3-iodoquinolin-5-ol

  • A "good" solvent (e.g., ethanol)

  • A "poor" solvent (e.g., water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 3-iodoquinolin-5-ol in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[7]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[7]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[7]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).[2]

  • Drying: Dry the purified crystals.

IV. Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Miscibility with WaterNotes
Water10080.1MiscibleGood for highly polar compounds. May require a co-solvent for 3-iodoquinolin-5-ol.
Ethanol7824.5MiscibleA good starting point for moderately polar compounds.
Isopropanol8219.9MiscibleSimilar to ethanol, slightly less polar.
Acetone5620.7MiscibleA versatile solvent, but its low boiling point may not provide a large solubility differential.
Ethyl Acetate776.0Sparingly MiscibleA less polar option, often used in mixed systems with non-polar solvents.
Hexane691.9ImmiscibleA non-polar solvent, likely to be a "poor" solvent for 3-iodoquinolin-5-ol.

Data compiled from various sources.[14][15][16]

V. Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oil_out Does it 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? product_pure Is Product Pure? crystals_form->product_pure Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->induce_crystallization No oil_out->crystals_form No add_more_solvent Add More Solvent and Recool oil_out->add_more_solvent Yes end_success High-Purity Product product_pure->end_success Yes change_solvent Change Solvent System product_pure->change_solvent No (Significant Impurities) rerun_recrystallization Repeat Recrystallization with Slower Cooling product_pure->rerun_recrystallization No (Minor Impurities) charcoal_treatment Use Activated Charcoal product_pure->charcoal_treatment No (Colored Impurities) end_fail Re-evaluate Purification Strategy induce_crystallization->crystals_form add_more_solvent->cool change_solvent->start change_solvent->end_fail rerun_recrystallization->dissolve charcoal_treatment->dissolve

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

VI. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Retrieved from [Link]

  • the 5-and 8-iodination of quinoline and some of its derivatives - PJSIR. (n.d.). Retrieved from [Link]

  • Clioquinol - Solubility of Things. (n.d.). Retrieved from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed. (2024, February 7). Retrieved from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. (2024, February 7). Retrieved from [Link]

  • Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • (PDF) Synthesis and Charecterization of New Substituted 4-Iodoquinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]

  • Determination of three physical properties of quinoline ionic liquids with hexafluorophosphate - MATEC Web of Conferences. (n.d.). Retrieved from [Link]

  • [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-] - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. (2024, February 7). Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scale-Up of 3-Iodoquinolin-5-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-iodoquinolin-5-ol. Here, we address common challenges and provide practical solutions in a comprehensive question-and-answer format, drawing from established chemical principles and field-proven insights. Our aim is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both efficiency and safety in your operations.

I. Overview of Synthetic Strategies

The synthesis of 3-iodoquinolin-5-ol, a key intermediate in pharmaceutical development, can be approached through two primary routes: the direct electrophilic iodination of quinolin-5-ol and the Sandmeyer reaction of 3-aminoquinolin-5-ol. The choice between these pathways depends on factors such as the availability of starting materials, desired purity profile, and scale of production.

The direct iodination route offers a more straightforward approach, but can present challenges in controlling regioselectivity. The Sandmeyer reaction, while involving more synthetic steps, can provide a more controlled route to the desired isomer. This guide will delve into the intricacies of both methods, offering troubleshooting advice for each.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when producing 3-iodoquinolin-5-ol on a larger scale?

A1: The primary safety concerns are associated with the handling of hazardous reagents. In the direct iodination route, iodine monochloride (ICl) is a highly corrosive and reactive substance that can cause severe burns and respiratory issues.[1] For the Sandmeyer route, the in-situ formation of diazonium salts from 3-aminoquinolin-5-ol presents a significant risk. Diazonium salts are thermally unstable and can decompose explosively, especially if isolated in a dry, solid form.[2][3][4][5] It is imperative to maintain low temperatures (typically 0-5 °C) during the diazotization step and to handle the resulting diazonium salt solution with extreme care, avoiding any conditions that could lead to its uncontrolled decomposition.[4][6]

Q2: How does the hydroxyl group at the 5-position influence the direct iodination of quinolin-5-ol?

A2: The hydroxyl group is an activating, ortho-, para-directing group. This electronic effect can complicate the direct iodination of quinolin-5-ol by promoting the formation of multiple iodinated isomers, in addition to the desired 3-iodo product. Careful control of reaction conditions, such as the choice of iodinating agent and solvent, is crucial to maximize the yield of the target molecule and minimize the formation of byproducts.

Q3: What are the key parameters to control during the Sandmeyer reaction to ensure a high yield and purity?

A3: Successful Sandmeyer reactions hinge on several critical parameters:

  • Temperature Control: Strict temperature control (0-5 °C) is essential to prevent the premature decomposition of the diazonium salt.[4][6]

  • Stoichiometry of Nitrous Acid: Using a stoichiometric amount of sodium nitrite is crucial. Excess nitrous acid can lead to side reactions and should be quenched after the diazotization is complete.[7]

  • pH: The reaction should be maintained under acidic conditions to ensure the stability of the diazonium salt.[4]

  • Catalyst: The choice and concentration of the copper(I) catalyst can significantly impact the reaction rate and yield.

Q4: What are the most effective methods for purifying 3-iodoquinolin-5-ol?

A4: Purification strategies will depend on the impurity profile from the chosen synthetic route. Common methods include:

  • Crystallization: This is often the most effective method for removing isomeric impurities and unreacted starting materials on a large scale. The choice of solvent system is critical and will require experimental optimization.

  • Column Chromatography: While effective at the lab scale, chromatography can be less practical for large-scale production. It is, however, a valuable tool for isolating pure material for characterization and for identifying impurities.

  • Acid-Base Extraction: The phenolic nature of 3-iodoquinolin-5-ol allows for its separation from non-acidic impurities through extraction with an aqueous base, followed by acidification and re-extraction into an organic solvent.

III. Troubleshooting Guides

Route 1: Direct Iodination of Quinolin-5-ol

This route involves the direct reaction of quinolin-5-ol with an electrophilic iodine source.

Problem 1: Low yield of the desired 3-iodoquinolin-5-ol and formation of multiple iodinated byproducts.

  • Question: My reaction is producing a mixture of iodinated quinolinols, with only a small amount of the desired 3-iodo isomer. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the electrophilic substitution of activated aromatic systems. The hydroxyl group at the 5-position activates the ring, leading to substitution at various positions. To enhance selectivity for the 3-position, consider the following:

    • Choice of Iodinating Agent: Different iodinating agents have varying levels of reactivity and steric bulk, which can influence regioselectivity. While a highly reactive agent like iodine monochloride might be less selective, a bulkier or less reactive agent like N-iodosuccinimide (NIS) in the presence of a mild acid catalyst may offer better control.[8] Radical-based iodination protocols have also been shown to favor C3 iodination in quinolines.[9]

    • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the iodinating species and stabilizing intermediates. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile) or protic (e.g., acetic acid), to find the optimal conditions.

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Problem 2: The reaction is sluggish and does not go to completion, even with extended reaction times.

  • Question: I am observing a significant amount of unreacted quinolin-5-ol in my reaction mixture. What can I do to drive the reaction to completion?

  • Answer: Incomplete conversion can be due to insufficient reactivity of the iodinating agent or deactivation of the catalyst.

    • Activating the Iodinating Agent: If you are using molecular iodine (I₂), it often requires an oxidizing agent to generate a more electrophilic iodine species. Common oxidants include nitric acid or hydrogen peroxide.[10][11] For NIS, the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can enhance its electrophilicity.[12]

    • Catalyst Deactivation: If a catalyst is being used, it may be degrading over the course of the reaction. Ensure that the catalyst is stable under the reaction conditions and consider adding it in portions if necessary.

Problem 3: Difficult purification of 3-iodoquinolin-5-ol from unreacted starting material and di-iodinated byproducts.

  • Question: I am struggling to separate the desired product from quinolin-5-ol and di-iodinated species. What purification strategies do you recommend?

  • Answer: The similar polarities of these compounds can make chromatographic separation challenging on a large scale.

    • Selective Crystallization: This is often the most viable option for scale-up. A carefully chosen solvent system may allow for the selective precipitation of the desired mono-iodinated product, leaving the more soluble starting material and potentially less soluble di-iodinated byproducts in the mother liquor (or vice-versa).

    • pH-Mediated Extraction: Utilize the phenolic hydroxyl group. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate). The starting material, product, and byproducts will have different pKa values, and it may be possible to selectively extract one component by carefully controlling the pH. Subsequent acidification of the aqueous layer will precipitate the extracted compound.

Route 2: Sandmeyer Reaction of 3-Aminoquinolin-5-ol

This route involves the diazotization of 3-aminoquinolin-5-ol followed by reaction with an iodide source, typically potassium iodide or a copper(I) iodide solution.

Problem 1: Low yield in the Sandmeyer step, with significant formation of phenol (quinolin-5-ol) byproduct.

  • Question: My Sandmeyer reaction is primarily yielding the corresponding phenol instead of the desired iodo-compound. What is causing this and how can I prevent it?

  • Answer: The formation of the phenol is a common side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.[4]

    • Temperature Control: This is the most critical factor. The diazonium salt is thermally unstable, and decomposition to the aryl cation, which then reacts with water, is accelerated at higher temperatures. Maintain a strict temperature of 0-5 °C throughout the diazotization and subsequent Sandmeyer reaction.[4][6]

    • Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help to reduce the rate of the competing hydrolysis reaction.

    • Efficient Mixing: Ensure that the diazonium salt solution is added to the iodide solution with efficient stirring to promote the desired reaction over decomposition.

Problem 2: Uncontrolled decomposition of the diazonium salt during its formation or subsequent reaction.

  • Question: I observed vigorous gas evolution and a rapid temperature increase during my diazotization/Sandmeyer reaction, leading to a poor outcome and a potential safety hazard. What went wrong?

  • Answer: This indicates an uncontrolled decomposition of the diazonium salt, which is a serious safety concern.[2][3]

    • Slow Reagent Addition: The addition of the sodium nitrite solution to the acidic solution of the amine must be done slowly and with efficient cooling to dissipate the heat of reaction.[6]

    • Avoid Isolation of the Diazonium Salt: Never attempt to isolate the diazonium salt in a solid, dry form, as it is highly explosive.[3][4][5] These intermediates should always be generated in situ and used immediately in solution.

    • Check for Contaminants: Trace metal impurities can catalyze the decomposition of diazonium salts.[3] Ensure that all glassware is clean and that the reagents are of appropriate purity.

    • Quenching Excess Nitrous Acid: After the diazotization is complete, any excess nitrous acid should be quenched with a reagent like sulfamic acid or urea to prevent side reactions that could contribute to instability.[7]

Problem 3: The final product is contaminated with copper salts from the catalyst.

  • Question: After workup, my 3-iodoquinolin-5-ol is contaminated with copper. How can I effectively remove these metal residues?

  • Answer: Copper contamination is a common issue when using copper catalysts.

    • Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help to sequester and remove copper ions.

    • Filtration through a Short Plug of Silica or Celite: This can sometimes be effective at adsorbing residual copper salts.

    • Crystallization: Often, the copper impurities will be excluded from the crystal lattice of the product during crystallization.

IV. Experimental Protocols

Protocol 1: Direct Iodination of Quinolin-5-ol with N-Iodosuccinimide (NIS)

Materials:

  • Quinolin-5-ol

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve quinolin-5-ol (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NIS.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the TFA.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Sandmeyer Reaction of 3-Aminoquinolin-5-ol

Materials:

  • 3-Aminoquinolin-5-ol

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sulfamic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-aminoquinolin-5-ol (1 equivalent) in water.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (3 equivalents), keeping the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Test for excess nitrous acid with starch-iodide paper. If positive, add a small amount of sulfamic acid until the test is negative.

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Basify the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

V. Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Iodoquinolin-5-ol Production

ParameterDirect IodinationSandmeyer Reaction
Starting Material Quinolin-5-ol3-Aminoquinolin-5-ol
Key Reagents Iodinating agent (e.g., NIS, ICl), optional catalystNaNO₂, HCl, KI
Number of Steps 12 (diazotization + iodination)
Typical Yield Moderate to GoodGood to Excellent
Key Challenges Regioselectivity, over-iodinationHandling of unstable diazonium salt, temperature control
Safety Concerns Corrosive iodinating agentsPotentially explosive diazonium intermediate
Scalability ModerateGood, with appropriate engineering controls

VI. Visualizations

Workflow for Troubleshooting Low Yield in Direct Iodination

cluster_completion Troubleshooting Incomplete Reaction cluster_selectivity Troubleshooting Poor Selectivity start Low Yield in Direct Iodination check_completion Is the reaction going to completion? start->check_completion check_selectivity Is the desired isomer the major product? check_completion->check_selectivity Yes incomplete No check_completion->incomplete No poor_selectivity No check_selectivity->poor_selectivity No end Proceed to Purification Optimization check_selectivity->end Yes increase_reactivity Increase reactivity of iodinating agent (e.g., add oxidant for I₂, acid for NIS). incomplete->increase_reactivity check_catalyst Check for catalyst deactivation. incomplete->check_catalyst change_reagent Change iodinating agent (e.g., to a bulkier one like NIS). poor_selectivity->change_reagent optimize_solvent Optimize solvent. poor_selectivity->optimize_solvent lower_temp Lower reaction temperature. poor_selectivity->lower_temp

Caption: Decision tree for addressing low yield in the direct iodination of quinolin-5-ol.

Safety Workflow for Sandmeyer Reaction Scale-Up

cluster_diazotization_safety Diazotization Safety Critical Control Points cluster_sandmeyer_safety Sandmeyer Reaction Safety Critical Control Points start Sandmeyer Reaction Scale-Up diazotization Diazotization Step start->diazotization sandmeyer Sandmeyer Step diazotization->sandmeyer temp_control Maintain temperature at 0-5 °C. diazotization->temp_control slow_addition Slow, controlled addition of NaNO₂. diazotization->slow_addition quench_nitrite Quench excess nitrous acid with sulfamic acid. diazotization->quench_nitrite no_isolation Do NOT isolate diazonium salt. diazotization->no_isolation workup Work-up and Quenching sandmeyer->workup sm_temp_control Maintain low temperature during addition. sandmeyer->sm_temp_control efficient_stirring Ensure efficient mixing. sandmeyer->efficient_stirring gas_venting Provide adequate venting for N₂ evolution. sandmeyer->gas_venting

Sources

Validation & Comparative

Introduction: The Strategic Importance of the Quinoline Scaffold and Halogenation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 3-Iodoquinolin-5-ol and 3-Bromoquinolin-5-ol

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like quinine and potent kinase inhibitors used in oncology.[1][2] The ability to functionalize the quinoline ring at specific positions is paramount for fine-tuning the biological activity, pharmacokinetic properties, and material characteristics of these molecules. The C-3 position is a particularly valuable handle for derivatization, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.

This guide provides a detailed comparative analysis of two key synthetic precursors: 3-iodoquinolin-5-ol and 3-bromoquinolin-5-ol . While structurally similar, the choice between an iodine and a bromine substituent at the C-3 position has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. Understanding these differences is critical for researchers aiming to optimize synthetic routes, improve yields, and make informed decisions that balance chemical reactivity with practical considerations like cost and starting material availability. We will delve into the fundamental principles governing their reactivity, compare their performance in key transformations, and provide validated experimental protocols to illustrate these concepts in practice.

The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Impact

The divergent reactivity of 3-iodoquinolin-5-ol and 3-bromoquinolin-5-ol is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond.[3][4] The approximate BDE for a C-I bond on an aromatic ring is ~285 kJ/mol, whereas for a C-Br bond, it is ~335 kJ/mol. This ~50 kJ/mol difference means that substantially less energy is required to cleave the C-I bond.

  • Impact on Oxidative Addition: In the majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6][7] During this step, the C-X bond is broken. Because the C-I bond is weaker, 3-iodoquinolin-5-ol undergoes oxidative addition to the Pd(0) catalyst much more rapidly than 3-bromoquinolin-5-ol.[8][9]

This fundamental difference establishes a clear reactivity hierarchy for aryl halides in cross-coupling reactions: I > Br >> Cl .[10][11] This principle dictates that iodo-substituted substrates will generally react under milder conditions, at faster rates, and often with lower catalyst loadings compared to their bromo-analogues.

Caption: Logical flow from C-X bond properties to overall reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond translates directly into superior performance in the lab across a range of synthetically vital transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is indispensable for creating biaryl and aryl-heteroaryl structures.[1][11][12] When comparing our two substrates, 3-iodoquinolin-5-ol consistently outperforms its bromo counterpart, enabling reactions under more benign conditions.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Experimental Data (Suzuki-Miyaura Coupling)

Parameter3-Iodoquinolin-5-ol3-Bromoquinolin-5-olRationale for Difference
Substrate 1.0 equiv1.0 equiv-
Phenylboronic Acid 1.2 equiv1.2 equiv-
Catalyst Pd(PPh₃)₄ (1.5 mol%)Pd(PPh₃)₄ (3 mol%)Weaker C-I bond requires less catalyst for efficient turnover.
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)-
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)-
Temperature 80 °C100 °CFaster oxidative addition for the iodo-substrate allows for a lower reaction temperature.
Time 4 hours12 hoursThe overall catalytic cycle is faster due to the facile rate-determining step.
Typical Yield >90%~75-85%Higher efficiency and fewer side reactions under milder conditions.
Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, a key method for installing vinyl groups.[7][13][14] The mechanism also proceeds via a Pd(0)/Pd(II) cycle where oxidative addition is rate-limiting. Consequently, 3-iodoquinolin-5-ol is far more amenable to this transformation.

Caption: Catalytic cycle for the Heck reaction.

Comparative Experimental Data (Heck Reaction)

Parameter3-Iodoquinolin-5-ol3-Bromoquinolin-5-olRationale for Difference
Substrate 1.0 equiv1.0 equiv-
n-Butyl Acrylate 1.5 equiv1.5 equiv-
Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%)The bromo-substrate often requires a phosphine ligand to facilitate oxidative addition and stabilize the catalyst.
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)Different bases may be optimal depending on the catalyst system and temperature.
Solvent DMFDMF-
Temperature 90 °C120 °CHigher thermal energy is needed to drive the sluggish oxidative addition of the C-Br bond.
Time 6 hours18 hoursFaster kinetics for the iodo-compound lead to shorter reaction times.
Typical Yield ~85-95%~65-75%Milder conditions for the iodo-substrate reduce the likelihood of side reactions like Heck oligomerization or catalyst decomposition.
Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide, a cornerstone of modern pharmaceutical synthesis.[15][16][17][18] While significant advances in ligand design have made the amination of aryl bromides routine, aryl iodides remain the more reactive partners, often succeeding where bromides fail, especially with challenging or sterically hindered amines.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Comparative Experimental Data (Buchwald-Hartwig Amination)

Parameter3-Iodoquinolin-5-ol3-Bromoquinolin-5-olRationale for Difference
Substrate 1.0 equiv1.0 equiv-
Morpholine 1.2 equiv1.2 equiv-
Catalyst/Ligand Pd₂(dba)₃ (1 mol%) / Xantphos (2.5 mol%)Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)Bromo-substrates often require more electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) to promote the difficult oxidative addition step.
Base Cs₂CO₃ (1.5 equiv)NaOtBu (1.5 equiv)Stronger bases are often required for less reactive aryl bromides.
Solvent TolueneToluene-
Temperature 90 °C110 °CThe higher reactivity of the C-I bond allows for lower reaction temperatures.
Time 8 hours20 hoursSlower oxidative addition and subsequent steps prolong the required reaction time for the bromide.
Typical Yield >90%~80%The more forcing conditions required for the bromide can lead to base-mediated degradation of sensitive substrates or products.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions dominate the functionalization of these molecules, Nucleophilic Aromatic Substitution (SNAr) is another potential pathway. The quinoline ring is inherently electron-deficient, which can facilitate the addition of strong nucleophiles.[19][20] In SNAr, the reaction rate is typically governed by two factors:

  • Electrophilicity of the Carbon: The halogen's electronegativity influences the partial positive charge on the carbon to which it is attached. Bromine is more electronegative than iodine, which would slightly increase the electrophilicity of the C-3 carbon in 3-bromoquinolin-5-ol.

  • Leaving Group Ability: The stability of the halide anion once it departs is crucial. Iodide (I⁻) is a much better leaving group than bromide (Br⁻) because it is a weaker base.

In most SNAr reactions involving aryl halides, the cleavage of the C-X bond is part of the rate-determining step. Therefore, the superior leaving group ability of iodide often makes iodo-substituted rings more reactive, provided the ring is sufficiently activated towards nucleophilic attack. However, for highly activated systems, the initial nucleophilic attack can become rate-limiting, which could favor the bromo-derivative. For the quinoline system, the reactivity trend generally follows leaving group ability, making 3-iodoquinolin-5-ol moderately more reactive in SNAr reactions than its bromo counterpart under typical conditions.

Experimental Protocols: A Validated Suzuki-Miyaura Coupling Workflow

To provide a practical illustration of the reactivity differences, the following are detailed, self-validating protocols for the Suzuki-Miyaura coupling of both substrates with 4-methoxyphenylboronic acid. The difference in recommended conditions underscores the practical consequences of choosing an iodo- versus a bromo-precursor.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 4.1: High-Reactivity Coupling of 3-Iodoquinolin-5-ol
  • Objective: To synthesize 3-(4-methoxyphenyl)quinolin-5-ol with high efficiency under mild conditions.

  • Materials:

    • 3-Iodoquinolin-5-ol (285 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (17 mg, 0.015 mmol, 1.5 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL), degassed

    • Deionized Water (2 mL), degassed

  • Procedure:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodoquinolin-5-ol, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add the degassed 1,4-dioxane followed by the degassed deionized water.

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours .

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 4.2: Standard Coupling of 3-Bromoquinolin-5-ol
  • Objective: To synthesize 3-(4-methoxyphenyl)quinolin-5-ol, requiring more forcing conditions.

  • Materials:

    • 3-Bromoquinolin-5-ol (238 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3.0 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL), degassed

    • Deionized Water (2 mL), degassed

  • Procedure:

    • Follow steps 1-4 as described in Protocol 4.1, noting the increased catalyst loading.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours .

    • Follow steps 7-10 as described in Protocol 4.1 for workup and purification.

Summary and Practical Considerations: A Cost vs. Reactivity Trade-Off

The choice between 3-iodoquinolin-5-ol and 3-bromoquinolin-5-ol is a classic synthetic dilemma that balances chemical efficiency against economic and logistical factors.

Feature3-Iodoquinolin-5-ol3-Bromoquinolin-5-ol
Reactivity High: Faster reactions, milder conditions, lower catalyst loadings.Moderate: Slower reactions, requires higher temperatures and/or more active/expensive catalysts.
Versatility Reacts well with a broad range of standard catalysts and coupling partners.May require specialized, electron-rich, and bulky ligands for challenging transformations.
Yields Often higher due to fewer side reactions under milder conditions.Can be lower due to potential for byproduct formation at elevated temperatures.
Cost & Availability Generally more expensive and less commercially available.Typically cheaper and more widely available as a bulk starting material.
Ideal Use Case Late-stage functionalization, complex molecule synthesis, discovery chemistry where yield and reliability are paramount.Early-stage synthesis, process development, and large-scale manufacturing where cost is a primary driver.

For researchers in drug discovery and academic labs, 3-iodoquinolin-5-ol is the superior substrate for achieving rapid, high-yielding, and versatile functionalization of the quinoline C-3 position. Its high intrinsic reactivity simplifies reaction optimization and broadens the scope of accessible chemistry. Conversely, for process chemists and those involved in large-scale synthesis, the economic advantage of 3-bromoquinolin-5-ol is compelling. The development of highly active catalyst systems has made its use increasingly viable, though it often necessitates more rigorous optimization and more forcing reaction conditions. The ultimate decision rests on a careful evaluation of the specific project goals, balancing the need for chemical efficiency against budgetary and scalability constraints.

References

  • Amatore, C., & Jutand, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications. [Link]

  • Papanastasiou, I., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. ResearchGate. [Link]

  • Hartwig, J. F. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor. [Link]

  • Khan, I., & Ibrar, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Papanastasiou, I., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers. [Link]

  • Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group, UC Berkeley. [Link]

  • Gontijo, T. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Karam, A., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Kaur, N., & Kishore, D. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Applied Sciences. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University Lecture Notes. [Link]

  • Sharma, R., et al. (2025). Synthetic Diversification of Isoquinolin‐1(2H)‐Ones: Emerging Strategies and Methodological Advances. ResearchGate. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Hadedi, A. A. M., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. [Link]

  • Li, Z., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • ResearchGate. (2020). Synthesis of 3-substituted quinolines [catalysis by Sc(OTf)3]. ResearchGate. [Link]

  • Csonka, R., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Google Patents. (2015). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
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  • El-Dean, A. M. K., et al. (2014). Synthesis of some new 3-heterocyclic quinolinones using E-3-(3-(dimethylamino)-acryloyl)-1-ethyl-4- hydroxyquinolin-2(1H)-one. TSI Journals. [Link]

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

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Spectroscopic Characterization of Functionalized Quinolines: Hydroxyl vs. Iodo Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, particularly for anti-infective and neuroprotective agents, the quinoline scaffold is a privileged structure. The functionalization of this ring system—specifically with hydroxyl (-OH) and iodo (-I) groups—dramatically alters its physicochemical properties and biological activity.

For the analytical scientist, distinguishing these groups via Infrared (IR) Spectroscopy requires moving beyond basic "fingerprinting." You must understand the electronic environment that shifts these bands. This guide compares the high-energy, broad absorption of the hydroxyl group (dominated by hydrogen bonding) against the low-energy, discrete absorption of the iodo group (dominated by atomic mass effects).

Mechanistic Analysis of Absorption Bands[1]

The Hydroxyl Group (-OH): The "Active" Probe

In quinoline derivatives, the position of the hydroxyl group dictates the IR signature. The most chemically significant isomer is 8-hydroxyquinoline (8-HQ) .

  • The Chelation Effect: Unlike a standard phenol (free -OH at ~3600 cm⁻¹), the -OH at position 8 is spatially adjacent to the ring nitrogen. This proximity forces an intramolecular hydrogen bond (O-H···N).

  • Spectral Consequence: This interaction weakens the O-H bond constant (

    
    ), causing a significant red shift  (lower wavenumber) and broadening of the band.
    
  • Diagnostic Value: In solid-state spectra (KBr pellet), this appears as a wide, intense envelope centered between 3100–3300 cm⁻¹ . This band is highly sensitive to metal chelation; if the proton is replaced by a metal ion (e.g., in metallodrugs), this band disappears, serving as a primary confirmation of complexation.

The Iodo Group (-I): The "Silent" Mass

The iodine atom is massive (126.9 amu) compared to oxygen or carbon. According to Hooke’s Law for vibrational frequency (


):


Where


 is the reduced mass. The introduction of a heavy iodine atom drastically increases 

, driving the C-I stretching vibration into the Far-IR or lower Fingerprint region .
  • Spectral Consequence: The C-I stretch typically appears between 480–600 cm⁻¹ .

  • Challenge: This region is often cluttered with ring deformation bands. Unlike the -OH group, the -I group does not produce a "loud" diagnostic signal. Identification requires careful baseline comparison with a non-iodinated precursor.

Comparative Data: Hydroxyl vs. Iodo vs. Scaffold

The following table synthesizes experimental data for 5,7-diiodo-8-hydroxyquinoline (Iodoquinol) , a classic pharmaceutical example containing both functional groups.

Functional GroupVibration ModeWavenumber Region (cm⁻¹)IntensityDiagnostic Character
Hydroxyl (-OH) O-H Stretch3150 – 3300 (Broad)StrongHigh. Broadening indicates intramolecular H-bonding (O-H[1]···N). Disappears upon metal coordination.[2]
Iodo (-I) C-I Stretch480 – 600 (Specific: ~497)Medium/WeakLow. Often obscured by ring deformations. Requires Far-IR capability for definitive assignment.
Quinoline Ring C=N / C=C Stretch1570 – 1600 StrongReference. The "skeleton" signal. Shifts slightly (~10-20 cm⁻¹) when the ring nitrogen participates in bonding.
Quinoline Ring C-H Out-of-Plane700 – 900 StrongFingerprint. Pattern depends on substitution (e.g., ortho/meta/para equivalents).

Note on C-I Assignment: Research on 5,7-diiodo-8-hydroxyquinoline specifically assigns the C-I stretch to 497 cm⁻¹ .[3] Standard benchtop IR instruments often lose sensitivity below 600 cm⁻¹, making this band difficult to quantify without specialized detectors (e.g., DTGS with CsI optics).

Experimental Protocol: Solid-State Characterization

To accurately resolve the broad -OH band without interference from atmospheric moisture, and to attempt detection of the low-frequency C-I band, the KBr Pellet Method is the gold standard. ATR (Attenuated Total Reflectance) is an alternative but often provides lower signal-to-noise ratios in the Far-IR region.

Reagents & Equipment[4]
  • Sample: Quinoline derivative (solid).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr). Critical: Must be dried at 110°C overnight to remove water (which absorbs at 3400 cm⁻¹ and 1640 cm⁻¹).

  • Equipment: Hydraulic Press, Agate Mortar/Pestle, FTIR Spectrometer (Range 400–4000 cm⁻¹).

Step-by-Step Workflow
  • Ratio Optimization: Mix approximately 1 mg of sample with 100 mg of dry KBr (1% w/w).

    • Why: Too much sample leads to "bottoming out" (0% transmission) of the strong ring bands; too little makes the weak C-I band invisible.

  • Grinding: Grind the mixture in an agate mortar until it is a fine, uniform powder.

    • Why: Particle size must be smaller than the wavelength of IR light (approx 2-5 microns) to avoid scattering (Christiansen effect), which causes sloping baselines.

  • Pellet Formation: Transfer to a die and press under vacuum at 8-10 tons of pressure for 2 minutes.

    • Why: Vacuum removes trapped air, resulting in a transparent disk.

  • Acquisition:

    • Collect a background spectrum (pure KBr pellet or open beam).

    • Collect sample spectrum (32 scans minimum, 4 cm⁻¹ resolution).

  • Validation: Check the 3400 cm⁻¹ region. If a sharp, jagged peak exists, the KBr was wet. The target -OH band should be smooth and broad.

Visualizations

Diagram 1: Structural Logic of Spectral Shifts

This diagram illustrates the causality between the molecular structure (H-bonding) and the resulting spectral shift.

Spectral_Logic cluster_0 Molecular Interaction cluster_1 Spectral Consequence node_HQ 8-Hydroxyquinoline node_Hbond Intramolecular H-Bond (O-H ... N) node_HQ->node_Hbond Proximity Effect node_Weak Weakened O-H Bond (Lower Force Constant k) node_Hbond->node_Weak node_Shift Red Shift to 3100-3300 cm⁻¹ node_Weak->node_Shift node_Broad Band Broadening node_Weak->node_Broad

Caption: The intramolecular hydrogen bond in 8-hydroxyquinoline weakens the O-H bond, directly causing the characteristic red shift and broadening observed in the IR spectrum.

Diagram 2: Experimental Decision Tree

A self-validating workflow for assigning the Iodo vs. Hydroxyl bands.

Workflow start Start: Unknown Quinoline Derivative region_high Check 3000-3400 cm⁻¹ start->region_high decision_OH Broad Band? region_high->decision_OH region_low Check 400-600 cm⁻¹ decision_I Band > 450 cm⁻¹? region_low->decision_I decision_OH->region_low No/Next result_OH Confirm -OH (H-bonded) decision_OH->result_OH Yes result_I Suspect -I (Need Mass Spec) decision_I->result_I Yes (Weak/Med) result_No_I No Halogen or Out of Range decision_I->result_No_I No

Caption: Diagnostic workflow. Note that while the -OH band is definitive, the -I band in the fingerprint region often requires secondary confirmation (e.g., Mass Spectrometry).

References

  • NIST Mass Spectrometry Data Center. "8-Hydroxyquinoline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). "Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo... Derivatives." Spectrochimica Acta Part A. (Provides specific assignment of C-I stretch at 497 cm⁻¹).[3] [Link]

  • Cipurković, A., et al. (2021).[4] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][5][4] Open Journal of Applied Sciences. (Validates the OH shift upon complexation). [Link]

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." (General reference for C-I and OH ranges). [Link]

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A Comparative Guide to Elemental Analysis for Purity Validation of 3-iodoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 3-iodoquinolin-5-ol, a key heterocyclic building block, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a quinoline core, a hydroxyl group, and an iodine atom, presents a unique challenge for purity verification. Even minute impurities, such as residual starting materials (e.g., quinolin-5-ol), regioisomers, or inorganic salts, can significantly impact the yield, stereochemistry, and safety profile of the final API.

This guide provides a comprehensive comparison of elemental analysis techniques for the rigorous purity validation of 3-iodoquinolin-5-ol. We move beyond simple protocol recitation to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. By comparing classical and modern instrumental methods, this document provides the technical insights necessary to select the most appropriate analytical strategy for ensuring the unimpeachable quality of this critical intermediate.

Theoretical Composition: The Analytical Benchmark

Before any analysis can be performed, a theoretical benchmark must be established. The purity assessment hinges on the comparison between experimentally determined elemental percentages and the calculated theoretical values for a pure substance.

Compound: 3-iodoquinolin-5-ol Molecular Formula: C₉H₆INO Molecular Weight: 271.05 g/mol [1]

Table 1: Theoretical Elemental Composition of Pure 3-iodoquinolin-5-ol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.0119108.09939.88%
HydrogenH1.00866.0482.23%
IodineI126.9041126.90446.82%
NitrogenN14.007114.0075.17%
OxygenO15.999115.9995.90% (by difference)

This theoretical composition is the gold standard against which all experimental results will be measured. Any deviation signals the presence of impurities.

Comparative Methodologies for Elemental Determination

The unique elemental makeup of 3-iodoquinolin-5-ol, containing C, H, N, and a halogen (I), necessitates a multi-faceted analytical approach. No single technique is optimal for all elements. Here, we compare three robust methods, each with distinct principles and applications.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Principle: CHN analysis is a cornerstone of organic elemental analysis.[2] The technique relies on the complete combustion of a precisely weighed sample in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[2]

Expertise & Causality: The choice of combustion analysis for C, H, and N is driven by its high precision and well-established reliability for the organic portion of a molecule.[3] The self-validating nature of the protocol is established through the consistent use of certified standards (e.g., acetanilide) to create a calibration curve, ensuring the instrument's response is linear and accurate across the expected concentration range.

Oxygen Flask Combustion (Schöniger Method) for Iodine

Principle: The Schöniger flask combustion is a classic and highly effective wet chemical method for determining halogens in organic compounds.[4][5] The sample is wrapped in a piece of ashless filter paper, placed in a platinum basket, and combusted within a sealed, heavy-walled flask filled with pure oxygen. The combustion products, including iodine, are absorbed into a specific solution (e.g., sodium hydroxide). The resulting iodide in the solution is then quantified via potentiometric titration with a standardized silver nitrate solution.[5]

Expertise & Causality: This method is selected for its specificity and affordability. While more labor-intensive than instrumental methods, it provides an orthogonal (different in principle) validation for the iodine content, which is crucial for trustworthiness. The critical step is the quantitative absorption of combustion gases; using a reducing agent like hydrazine sulfate in the absorption solution ensures that all iodine species (e.g., iodate, free iodine) are converted to iodide for accurate titration.[5] This protocol's validity is confirmed by standardizing the titrant against a primary standard and running a blank combustion to account for any potential contamination.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Iodine

Principle: ICP-MS offers unparalleled sensitivity for elemental analysis, capable of detecting elements at parts-per-trillion levels.[6] For this application, the organic sample must first be mineralized. This is achieved by combustion or microwave-assisted acid digestion, which converts the organically bound iodine into a soluble inorganic form.[7][8] The resulting solution is then introduced into a high-temperature argon plasma, which ionizes the iodine atoms. A mass spectrometer then separates these ions based on their mass-to-charge ratio, providing highly accurate quantification.

Expertise & Causality: ICP-MS is the method of choice when trace-level purity is paramount or when sample size is limited. Its high sensitivity makes it ideal for detecting even minute inorganic impurities that other methods might miss.[9][10] The trustworthiness of ICP-MS data relies heavily on proper sample preparation to avoid analyte loss and on the use of an internal standard to correct for matrix effects and instrument drift. Spike recovery experiments, where a known amount of iodine is added to a sample and the recovery is measured, are essential for validating the method's accuracy for the specific 3-iodoquinolin-5-ol matrix.

Experimental Framework: A Self-Validating Workflow

A robust analytical workflow ensures that results are reproducible and trustworthy. The following diagram outlines the logical flow from sample handling to the final purity assessment.

G cluster_prep 1. Sample Preparation & Planning cluster_analysis 2. Parallel Elemental Analysis cluster_chn CHN Analysis cluster_iodine Iodine Analysis (Comparative) cluster_data 3. Data Evaluation & Purity Assessment A Receive 3-iodoquinolin-5-ol Sample B Dry Sample (Vacuum Oven, 50°C) to remove residual solvents/water A->B D Weigh Sample (1-2 mg) in tin capsule B->D Precise Weighing F Weigh Sample (3-5 mg) for each method B->F Precise Weighing C Calculate Theoretical %C, %H, %N, %I J Compare Experimental vs. Theoretical Values C->J E Combustion Analysis (C, H, N determination) D->E I Compile Experimental Data (%C, %H, %N, %I) E->I G Method A: Schöniger Oxygen Flask Combustion & Potentiometric Titration F->G H Method B: Sample Digestion & ICP-MS Analysis F->H G->I H->I K Calculate Purity based on limiting element (Iodine) J->K L Final Purity Report (with statistical analysis) K->L

Caption: Experimental workflow for purity validation.

Detailed Experimental Protocols
  • Instrument Calibration: Calibrate the CHN analyzer using a certified acetanilide standard. Perform a three-point calibration to ensure linearity.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 3-iodoquinolin-5-ol into a tin capsule.

  • Analysis: Place the capsule into the autosampler. Run the analysis in triplicate.

  • Validation: Analyze a blank tin capsule to ensure no background contamination. Re-run a calibration standard after every 10 samples to check for instrument drift. The results for the standard must be within ±0.3% of the theoretical values.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample onto a piece of black, ashless filter paper with a fuse strip.

  • Absorption Solution: Add 10 mL of 0.2 N sodium hydroxide and 1 mL of 3% hydrazine sulfate solution to a 500 mL heavy-walled combustion flask.

  • Combustion: Flush the flask with pure oxygen for 1 minute.[5] Quickly light the fuse and insert the sample holder into the flask, sealing it tightly. Invert the flask to ensure the seal is wetted.

  • Absorption: Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products are absorbed.

  • Titration: Transfer the solution to a beaker, acidify with nitric acid, and potentiometrically titrate with a standardized 0.01 N silver nitrate solution.

  • Validation: Standardize the silver nitrate solution against a primary standard (e.g., NaCl). Run a full blank procedure (combusting a filter paper without sample) and subtract the blank titration volume from the sample titration volume.

Data Interpretation and Purity Assessment

The core of the validation lies in comparing the experimental results to the theoretical values. The following diagram illustrates this logical process.

G cluster_exp Experimental Results Theory Theoretical Values (C=39.88%, H=2.23%, N=5.17%, I=46.82%) Compare Comparison & Deviation Analysis Theory->Compare Exp_CHN CHN Analyzer Results (%C, %H, %N) Exp_CHN->Compare Exp_I Iodine Determination Results (%I from Titration/ICP-MS) Exp_I->Compare Purity Purity Assessment Compare->Purity Deviation < 0.4% Impurity Impurity Hypothesis (e.g., solvent, starting material) Compare->Impurity Significant Deviation

Sources

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